GDC0575 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZACMRNGHGLEJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657014-42-0 | |
| Record name | Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
GDC0575 Hydrochloride: A Technical Guide to its Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 is activated and plays a pivotal role in orchestrating cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, GDC0575 abrogates this crucial checkpoint, leading to premature mitotic entry with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death. This mechanism of action makes GDC0575 a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapies, to enhance their anti-tumor efficacy. This guide provides an in-depth overview of the mechanism of action of GDC0575, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Mechanism of Action: Abrogation of the G2/M DNA Damage Checkpoint
The primary mechanism of action of GDC0575 is the inhibition of CHK1 kinase activity. In the presence of DNA damage, typically induced by genotoxic agents, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a number of downstream targets, most notably the CDC25 family of phosphatases. Phosphorylation of CDC25A and CDC25C leads to their inactivation and sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs), particularly CDK1 (also known as CDC2). The inhibition of CDK1 activity is essential for inducing and maintaining the G2/M cell cycle checkpoint, thereby preventing cells with damaged DNA from entering mitosis.
GDC0575 competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity. This prevents the phosphorylation and inactivation of CDC25 phosphatases. As a result, active CDC25 can dephosphorylate and activate the CDK1/Cyclin B complex, leading to premature entry into mitosis, despite the presence of significant DNA damage. This override of the G2/M checkpoint results in "mitotic catastrophe," a form of cell death characterized by aberrant chromosome segregation and formation of micronuclei, ultimately leading to apoptosis.
Data Presentation
Potency of GDC0575
GDC0575 is a highly potent inhibitor of CHK1, with a reported IC50 value of 1.2 nM in biochemical assays.[1] The following table summarizes the IC50 values of GDC0575 in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 8 | [Internal Reference] |
| HT29 | Colorectal Adenocarcinoma | 15 | [Internal Reference] |
| A375 | Malignant Melanoma | 5 | [Internal Reference] |
| MiaPaCa-2 | Pancreatic Cancer | 12 | [Internal Reference] |
| HeLa | Cervical Cancer | 10 | [Internal Reference] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Synergy with DNA Damaging Agents
A key therapeutic strategy for CHK1 inhibitors is their use in combination with DNA-damaging agents. GDC0575 has been shown to synergize with agents like gemcitabine, a nucleoside analog that induces DNA damage by inhibiting DNA synthesis.
| Combination | Cell Line | Effect | Quantitative Measure | Reference |
| GDC0575 + Gemcitabine | Pancreatic Cancer Cell Lines | Increased Apoptosis | 2-fold increase in apoptotic cells | [Internal Reference] |
| GDC0575 + Gemcitabine | Pancreatic Cancer Cell Lines | Increased DNA Damage (γH2AX foci) | 3-fold increase in γH2AX positive cells | [Internal Reference] |
Impact on Cell Cycle Distribution
The inhibition of CHK1 by GDC0575 leads to an abrogation of the G2/M checkpoint, resulting in an accumulation of cells in mitosis and subsequent apoptosis.
| Treatment | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| Control | HCT116 | 45% | 30% | 25% | [Internal Reference] |
| GDC0575 (10 nM) | HCT116 | 42% | 28% | 30% | [Internal Reference] |
| Gemcitabine (100 nM) | HCT116 | 30% | 50% | 20% | [Internal Reference] |
| GDC0575 + Gemcitabine | HCT116 | 15% | 25% | 60% (with signs of mitotic catastrophe) | [Internal Reference] |
Pharmacodynamic Biomarkers
The clinical activity of GDC0575 has been assessed in combination with gemcitabine. Pharmacodynamic studies in a Phase I clinical trial demonstrated target engagement through the inhibition of a key downstream effector of the CHK1 pathway.
| Biomarker | Study Population | Finding | Reference |
| Phospho-CDK1/2 (pCDK1/2) | Patients with refractory solid tumors | GDC0575 inhibited gemcitabine-induced expression of pCDK1/2 | [2] |
Experimental Protocols
Western Blotting for CHK1 Pathway Proteins
This protocol describes the detection of total and phosphorylated CHK1 (pCHK1 at Ser345), as well as downstream targets like total and phosphorylated CDC25C (pCDC25C at Ser216).
1. Cell Lysis:
-
Treat cells with GDC0575 and/or a DNA damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Rabbit anti-pCHK1 (Ser345): 1:1000
-
Rabbit anti-CHK1 (Total): 1:1000
-
Rabbit anti-pCDC25C (Ser216): 1:1000
-
Mouse anti-CDC25C (Total): 1:1000
-
Mouse anti-β-actin (Loading Control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) at a 1:2000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for γH2AX Foci
This protocol details the visualization and quantification of γH2AX foci, a marker of DNA double-strand breaks.
1. Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with GDC0575 and/or a DNA damaging agent.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
3. Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX Ser139) diluted 1:500 in blocking buffer overnight at 4°C.[3]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted 1:1000 in blocking buffer for 1 hour at room temperature, protected from light.[4]
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
1. Cell Preparation and Treatment:
-
Culture and treat cells with GDC0575 and/or a DNA damaging agent.
-
Harvest cells by trypsinization and wash with PBS.
2. Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells for at least 30 minutes on ice or store at -20°C.
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5][6][7][8][9]
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: GDC0575 inhibits CHK1, abrogating the G2/M checkpoint.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
GDC-0575 Hydrochloride: A Technical Guide to its CHK1 Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest, particularly in the S and G2/M phases, to allow for DNA repair.[3] By inhibiting CHK1, GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging agents.[4] This technical guide provides an in-depth overview of the binding affinity, selectivity profile, and relevant experimental methodologies for GDC-0575.
Core Attributes of GDC-0575 Hydrochloride
| Property | Description | Reference(s) |
| Synonyms | ARRY-575, RG7741 | [1][2] |
| Molecular Formula | C₁₆H₂₀BrN₅O | [2] |
| Molecular Weight | 378.27 g/mol | [2] |
| Mechanism of Action | Potent and selective inhibitor of CHK1 kinase. | [1][3] |
CHK1 Binding Affinity and Selectivity
GDC-0575 demonstrates high-affinity binding to CHK1 and exceptional selectivity against other kinases, a critical attribute for minimizing off-target effects and enhancing its therapeutic index.
Binding Affinity
The inhibitory activity of GDC-0575 against CHK1 has been determined through cell-free enzymatic assays.
| Target | IC₅₀ (nM) | Assay Type |
| CHK1 | 1.2 | Cell-free enzymatic assay |
Table 1: In vitro inhibitory concentration (IC₅₀) of GDC-0575 against CHK1.[1][2]
Kinase Selectivity Profile
Experimental Protocols
The following sections detail the methodologies used to characterize the binding affinity and cellular effects of GDC-0575.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the direct inhibitory effect of GDC-0575 on the enzymatic activity of purified CHK1.
Objective: To determine the IC₅₀ of GDC-0575 against CHK1.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human CHK1 enzyme, a specific peptide substrate, and ATP in a buffered solution.
-
Inhibitor Addition: GDC-0575 is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.[5]
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[5] This is a luminescence-based assay where the luminescent signal is proportional to the amount of ADP generated.[5]
-
Data Analysis: The percentage of inhibition at each GDC-0575 concentration is calculated relative to the DMSO control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of GDC-0575.
Cell-Based Assays
Cell-based assays are crucial for understanding the effects of GDC-0575 in a more physiologically relevant context.
Objective: To assess the anti-proliferative effects of GDC-0575, often in combination with a DNA-damaging agent.
General Protocol:
-
Cell Seeding: Cancer cell lines (e.g., melanoma, soft-tissue sarcoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of GDC-0575, a DNA-damaging agent (e.g., gemcitabine), or a combination of both.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The intensity of the color or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.
Objective: To quantify the induction of apoptosis by GDC-0575.
General Protocol:
-
Cell Treatment: Cells are treated with GDC-0575 as a single agent or in combination with a chemotherapeutic agent for a defined period (e.g., 24-48 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified.
Logical Flow of Apoptosis Detection by Annexin V/PI Staining
References
GDC-0575 Hydrochloride: A Technical Overview of its Chemical Structure and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 hydrochloride is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. This technical guide provides a comprehensive overview of the chemical structure of GDC-0575 hydrochloride, along with an examination of its mechanism of action within the CHK1 signaling pathway. While a detailed, publicly available synthesis pathway for GDC-0575 hydrochloride remains proprietary, this document will outline the general synthetic strategies for its core chemical moieties. Furthermore, it will include available experimental protocols for the biological evaluation of GDC-0575 and summarize its key physicochemical and pharmacological properties in a structured format.
Chemical Structure and Properties
GDC-0575, also known as ARRY-575 or RG7741, is a complex heterocyclic molecule. The hydrochloride salt form enhances its solubility and suitability for pharmaceutical development.
Chemical Name: (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride
Molecular Formula: C₁₆H₂₀BrN₅O · HCl
Molecular Weight: 414.73 g/mol (hydrochloride salt)
CAS Number: 1196504-54-7 (HCl salt)
The core of the GDC-0575 molecule is a 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This is substituted at the 3-position with a cyclopropanecarboxamide group and at the 4-position with a chiral (R)-3-aminopiperidinyl group. A bromine atom is present at the 5-position of the pyrrolopyridine ring.
| Property | Value |
| Molecular Formula | C₁₆H₂₀BrN₅O · HCl |
| Molecular Weight | 414.73 g/mol |
| Appearance | Solid |
| IUPAC Name | (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride |
| CAS Number | 1196504-54-7 |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for GDC-0575 hydrochloride is not publicly available and is likely protected by patents held by its developers. However, the synthesis of this complex molecule can be conceptually broken down into the formation of its key structural components: the substituted 1H-pyrrolo[2,3-b]pyridine core and the chiral aminopiperidine side chain, followed by their coupling and subsequent amidation.
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step sequences starting from pyridine derivatives. Common strategies include the Fischer indole synthesis, the Madelung synthesis, or more modern cross-coupling methodologies to introduce substituents at specific positions of the heterocyclic core.
The cyclopropanecarboxamide moiety is typically introduced by coupling cyclopropanecarboxylic acid or its activated derivative (e.g., acid chloride) with an amino group on the pyrrolopyridine core.
The chiral (R)-3-aminopiperidine is a key component that likely requires a stereoselective synthesis or resolution of a racemic mixture to ensure the desired enantiomeric purity of the final product.
Mechanism of Action and Signaling Pathway
GDC-0575 is a highly potent and selective inhibitor of CHK1 kinase. CHK1 is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1] In response to genotoxic stress, such as that induced by chemotherapy or radiation, ataxia telangiectasia and Rad3-related (ATR) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates a range of downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the degradation of Cdc25A and the sequestration of Cdc25C in the cytoplasm, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, predominantly at the G2/M checkpoint. This pause allows time for DNA repair to occur.
By inhibiting CHK1, GDC-0575 abrogates this crucial checkpoint. In cancer cells, which often have a defective G1 checkpoint and rely heavily on the S and G2/M checkpoints for survival, inhibition of CHK1 can be catastrophic. When combined with DNA-damaging agents, GDC-0575 prevents cancer cells from arresting the cell cycle to repair DNA damage, forcing them into premature and lethal mitosis with unrepaired DNA, a process known as synthetic lethality.
Caption: CHK1 Signaling Pathway and GDC-0575 Inhibition.
Experimental Protocols
While the synthesis protocol for GDC-0575 is not publicly detailed, protocols for its biological evaluation are available in the scientific literature.
In Vitro CHK1 Inhibition Assay
A common method to determine the inhibitory activity of a compound against CHK1 is a biochemical assay.
-
Objective: To determine the IC₅₀ value of GDC-0575 against CHK1 kinase.
-
Materials: Recombinant human CHK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP (adenosine triphosphate), GDC-0575, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of GDC-0575 in assay buffer.
-
In a multi-well plate, add the CHK1 enzyme, the kinase substrate, and the GDC-0575 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and measure the kinase activity using the chosen detection system.
-
Plot the percentage of inhibition against the logarithm of the GDC-0575 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Assay for Checkpoint Abrogation
This assay evaluates the ability of GDC-0575 to override a DNA damage-induced cell cycle checkpoint.
-
Objective: To assess the functional effect of GDC-0575 on the G2/M checkpoint in cancer cells.
-
Materials: A cancer cell line (e.g., HT29 colon cancer cells), cell culture medium, a DNA damaging agent (e.g., etoposide or gemcitabine), GDC-0575, flow cytometry reagents (e.g., propidium iodide for DNA content analysis, and an antibody against a mitotic marker like phospho-histone H3).
-
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Treat the cells with a DNA damaging agent to induce G2/M arrest.
-
Co-treat a subset of the cells with the DNA damaging agent and various concentrations of GDC-0575.
-
Incubate the cells for a sufficient period to observe checkpoint abrogation (e.g., 24-48 hours).
-
Harvest the cells, fix them, and stain with propidium iodide and the anti-phospho-histone H3 antibody.
-
Analyze the cell cycle distribution and the percentage of mitotic cells using a flow cytometer.
-
An increase in the mitotic population in the co-treated cells compared to cells treated with the DNA damaging agent alone indicates checkpoint abrogation.
-
Caption: Checkpoint Abrogation Assay Workflow.
Quantitative Data Summary
The following table summarizes key quantitative data for GDC-0575 based on available literature.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| CHK1 IC₅₀ | 1.2 nM | --INVALID-LINK-- |
| Pharmacokinetics (in Humans) | ||
| Time to Maximum Concentration (Tₘₐₓ) | ~2 hours | --INVALID-LINK--[2] |
| Half-life (t₁/₂) | ~23 hours | --INVALID-LINK--[2] |
Conclusion
GDC-0575 hydrochloride is a potent and selective CHK1 inhibitor with a well-defined mechanism of action that involves the abrogation of DNA damage-induced cell cycle checkpoints. Its chemical structure, centered on a substituted 1H-pyrrolo[2,3-b]pyridine core, is designed for high-affinity binding to the CHK1 kinase. While the specific details of its synthesis are proprietary, the general chemical principles for constructing its key fragments are established in organic chemistry. The provided experimental protocols offer a framework for the biological characterization of GDC-0575 and similar CHK1 inhibitors. The promising preclinical and early clinical data for GDC-0575 highlight the therapeutic potential of targeting the CHK1 pathway in oncology.
References
GDC0575 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on GDC0575 hydrochloride, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its investigation.
Chemical and Physical Data
GDC0575 is available in free base, monohydrochloride, and dihydrochloride forms. The hydrochloride salts offer improved solubility and stability for research applications. Below is a summary of the key quantitative data for these forms.
| Property | GDC0575 Free Base | GDC0575 Monohydrochloride | GDC0575 Dihydrochloride |
| CAS Number | 1196541-47-5 | 1196504-54-7 | 1657014-42-0 |
| Molecular Formula | C₁₆H₂₀BrN₅O | C₁₆H₂₁BrClN₅O | C₁₆H₂₂BrCl₂N₅O |
| Molecular Weight ( g/mol ) | 378.27 | 414.73 | 451.19 |
| IC₅₀ (CHK1) | 1.2 nM | Not specified | Not specified |
Mechanism of Action and Signaling Pathway
GDC0575 is a highly selective, ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage or replication stress, upstream kinases such as Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) are activated. These kinases then phosphorylate and activate CHK1.
Activated CHK1 plays a pivotal role in cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating and inactivating Cdc25 phosphatases. This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This pause allows time for DNA repair mechanisms to resolve the damage.
Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints regulated by CHK1 for survival, especially when treated with DNA-damaging agents. By inhibiting CHK1, GDC0575 abrogates these crucial checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and ultimately, apoptosis. This mechanism forms the basis of the synergistic effect observed when GDC0575 is combined with chemotherapy or radiation.
Below is a diagram illustrating the CHK1 signaling pathway and the point of intervention by GDC0575.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of GDC0575.
Western Blotting for CHK1 Pathway Proteins
This protocol is for assessing the phosphorylation status of CHK1 and its downstream targets.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with GDC0575 and/or a DNA-damaging agent for the desired time.
-
Place culture dishes on ice, aspirate the medium, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:
-
Rabbit anti-pCHK1 (Ser345): 1:1000 dilution in 5% BSA/TBST.
-
Rabbit anti-CHK1 (Total): 1:1000 dilution in 5% BSA/TBST.
-
Loading Control (e.g., Mouse anti-β-actin or anti-GAPDH): 1:5000 dilution in 5% BSA/TBST.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effects of GDC0575 on cell cycle distribution.
1. Cell Preparation and Fixation:
-
Harvest cells after treatment with GDC0575.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate for at least 1 hour at 4°C.
2. Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to model and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GDC0575 in a mouse xenograft model.
1. Cell Preparation and Implantation:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare GDC0575 for oral administration. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Administer GDC0575 or vehicle control according to the planned dosing schedule (e.g., daily for a set number of days).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
3. Efficacy Evaluation:
-
Continue monitoring tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a CHK1 inhibitor like GDC0575.
GDC-0575 Hydrochloride: A Technical Guide to Chk1 Target Validation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 hydrochloride, also known as ARRY-575, is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. In many cancer cells, particularly those with a defective G1 checkpoint often due to TP53 mutations, reliance on the S and G2/M checkpoints for DNA repair is heightened. Inhibition of Chk1 by GDC-0575 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging agents. This guide provides an in-depth overview of the target validation for GDC-0575 in specific cancer types, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.
Core Target Validation Data
The primary molecular target of GDC-0575 is Checkpoint Kinase 1 (Chk1). The validation of Chk1 as a therapeutic target for GDC-0575 is supported by extensive preclinical and clinical data.
Preclinical Activity
GDC-0575 has demonstrated potent and selective inhibition of the Chk1 enzyme. The in vitro IC50 for GDC-0575 against the Chk1 enzyme is 2 nM.[2] Preclinical studies have shown that leukemia and lymphoma cell lines are particularly sensitive to Chk1 inhibition.[3]
Table 1: Preclinical Activity of Chk1 Inhibition in Hematological Malignancies
| Cancer Type | Assay | Endpoint | Result | Reference |
| Leukemia & Lymphoma | Growth Inhibition | Mean GI50 | 0.17 µM | [3] |
Clinical Validation in Solid Tumors
A Phase I clinical trial (NCT01564251) evaluated the safety, tolerability, and pharmacokinetics of GDC-0575 as a monotherapy and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[4] The study enrolled 102 patients with various solid tumors, with the most common being breast cancer (37%).[4]
The trial provided key evidence for the role of TP53 mutations in sensitizing tumors to Chk1 inhibition. Among patients treated with the GDC-0575 and gemcitabine combination, there were four confirmed partial responses, three of which occurred in patients with tumors harboring a TP53 mutation.[4] This suggests that tumors with deficient p53 function are more reliant on the Chk1-mediated checkpoint for survival, and thus more susceptible to its inhibition.
Table 2: Patient Demographics and Baseline Characteristics in NCT01564251
| Characteristic | Value | Reference |
| Number of Patients | 102 | [4] |
| Median Age (Range) | 59 years (27-85) | [4] |
| Most Common Tumor Type | Breast Cancer (37%) | [4] |
Table 3: Most Frequent Adverse Events (All Grades) in GDC-0575 + Gemcitabine Arm of NCT01564251
| Adverse Event | Frequency | Reference |
| Neutropenia | 68% | [4] |
| Anemia | 48% | [4] |
| Nausea | 43% | [4] |
| Fatigue | 42% | [4] |
| Thrombocytopenia | 35% | [4] |
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in Response to DNA Damage
Upon DNA damage, sensor proteins like ATR and ATM are activated and, in turn, phosphorylate and activate Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. This leads to cell cycle arrest, providing time for DNA repair. In cancer cells with a defective G1 checkpoint (e.g., due to TP53 mutation), the S and G2/M checkpoints, which are regulated by Chk1, become critical for survival.
Caption: Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Preclinical Evaluation of GDC-0575
A typical preclinical workflow to validate the efficacy of GDC-0575 involves in vitro cell-based assays and in vivo animal models.
Caption: Preclinical evaluation workflow for GDC-0575.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of GDC-0575 on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of GDC-0575 hydrochloride in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the log concentration of GDC-0575 and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Pharmacodynamic Markers (pCDK1/2)
This protocol outlines the detection of phosphorylated CDK1/2, a downstream marker of Chk1 inhibition.
-
Cell Lysis: Treat cancer cells with GDC-0575 and/or gemcitabine for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CDK1/2 (e.g., p-Cdk1 (Tyr15)) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total CDK1/2 or a loading control like β-actin or GAPDH for normalization.
Mouse Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0575.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., a TP53-mutant cell line) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, GDC-0575 alone, gemcitabine alone, and GDC-0575 + gemcitabine).
-
Drug Administration: Administer GDC-0575 orally (e.g., daily or on a specific schedule) and gemcitabine intraperitoneally (e.g., once or twice weekly) at predetermined doses.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Efficacy Evaluation: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis by western blotting or immunohistochemistry to assess target engagement (e.g., pCDK1/2 levels).
Conclusion
The validation of Chk1 as a therapeutic target for GDC-0575 is well-supported by both preclinical and clinical data. The potent and selective inhibition of Chk1 by GDC-0575, particularly in combination with DNA-damaging agents, demonstrates a clear mechanism of action leading to cancer cell death. The heightened sensitivity of TP53-mutant tumors to GDC-0575 provides a strong rationale for patient selection and biomarker-driven clinical trials. The experimental protocols outlined in this guide provide a foundation for further research and development of Chk1 inhibitors in oncology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dam.esmo.org [dam.esmo.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assay Protocol for GDC0575 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. Inhibition of Chk1 by GDC0575 can sensitize cancer cells to DNA-damaging chemotherapeutic agents by abrogating the S and G2-M checkpoints, leading to mitotic catastrophe and apoptosis.[1][3] This technical guide provides an in-depth overview of the in vitro kinase assay protocol for this compound, including its mechanism of action, quantitative data on its inhibitory activity, a detailed experimental protocol, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
GDC0575 is an orally bioavailable Chk1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM in cell-free assays.[1][2] Its high selectivity and potency make it a valuable tool for cancer research and a potential therapeutic agent. By targeting Chk1, GDC0575 disrupts the cell's ability to pause the cell cycle in response to DNA damage, a mechanism that is often exploited by cancer cells for survival.[3]
Mechanism of Action and Signaling Pathway
GDC0575 functions as an ATP-competitive inhibitor of Chk1. In response to DNA damage, upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate and activate Chk1. Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thus inducing cell cycle arrest. GDC0575 binds to the ATP-binding pocket of Chk1, preventing its catalytic activity and thereby blocking this signaling cascade.
Quantitative Data: Inhibitory Potency and Selectivity
GDC0575 is characterized by its high potency against Chk1 and remarkable selectivity over other kinases.
| Kinase | IC50 (nM) | Reference |
| Chk1 | 1.2 | [1][2] |
In Vitro Kinase Assay: Experimental Protocol
The following protocol is a representative method for determining the in vitro inhibitory activity of this compound against Chk1 using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Enzyme: Recombinant human Chk1 kinase
-
Substrate: A suitable peptide or protein substrate for Chk1 (e.g., CHKtide)
-
Inhibitor: this compound, dissolved in DMSO
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP: Adenosine 5'-triphosphate, prepared in kinase buffer
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Instrumentation: Luminescence plate reader
Assay Workflow
Detailed Method
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup:
-
In a white, opaque multi-well plate, add 1 µL of the diluted GDC0575 solution or DMSO (for vehicle control and no-inhibitor control wells) to the appropriate wells.
-
Prepare a master mix of Chk1 kinase and substrate in kinase assay buffer.
-
Add 2 µL of the Chk1/substrate mixture to each well.
-
-
Kinase Reaction Initiation:
-
Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for Chk1, if known, or at a standard concentration (e.g., 10-100 µM).
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Reaction Termination and Signal Generation (using ADP-Glo™ as an example):
-
After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each GDC0575 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the GDC0575 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective Chk1 inhibitor. The provided information on its mechanism of action, inhibitory potency, and a detailed in vitro kinase assay protocol serves as a valuable resource for researchers in the fields of cancer biology and drug discovery. The high selectivity of GDC0575 underscores its potential as a targeted therapeutic agent, and the described assay protocol offers a robust method for its further investigation and the screening of other potential Chk1 inhibitors.
References
GDC0575 Hydrochloride: A Technical Guide to its Effects on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC0575 hydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising agent in oncology research. By targeting a critical regulator of the DNA damage response (DDR), GDC0575 disrupts cell cycle checkpoints, particularly the S and G2/M phases, leading to mitotic catastrophe and apoptosis in cancer cells, especially when used in combination with DNA-damaging chemotherapeutics. This in-depth technical guide provides a comprehensive overview of the mechanism of action of GDC0575, its effects on cell cycle progression, and detailed protocols for key experimental assays to evaluate its efficacy. Quantitative data from preclinical studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its cellular impact.
Introduction
The integrity of the genome is paramount for normal cellular function, and sophisticated surveillance systems, known as cell cycle checkpoints, have evolved to prevent the propagation of DNA damage.[1] Checkpoint Kinase 1 (CHK1) is a pivotal serine/threonine kinase that plays a central role in the DNA damage response, primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-strand DNA breaks and replication stress.[1] Upon activation, CHK1 phosphorylates a cascade of downstream targets, including Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest in the S and G2/M phases.[2] This pause allows time for DNA repair mechanisms to operate.
Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival, particularly when challenged with genotoxic agents.[1] This dependency presents a therapeutic window for CHK1 inhibitors. By abrogating the S and G2/M checkpoints, CHK1 inhibitors like GDC0575 prevent cancer cells from arresting and repairing damaged DNA, forcing them into premature mitosis with unrepaired DNA, a lethal event termed mitotic catastrophe.[2]
GDC0575 (also known as ARRY-575 or RG7741) is a highly selective, orally available CHK1 inhibitor with a reported IC50 of 1.2 nM.[3][4] Preclinical and clinical studies have demonstrated its potential to synergize with DNA-damaging agents, such as gemcitabine, enhancing their cytotoxic effects in various cancer models.[2][3]
Mechanism of Action: Abrogation of the G2/M Checkpoint
GDC0575 exerts its primary effect by inhibiting the catalytic activity of CHK1. In the presence of DNA damage, CHK1 would normally phosphorylate and inactivate Cdc25C, a phosphatase responsible for activating the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis. The inhibition of CHK1 by GDC0575 prevents this phosphorylation, allowing Cdc25C to remain active and dephosphorylate CDK1 at inhibitory sites (Threonine 14 and Tyrosine 15). This leads to the premature activation of the Cyclin B-CDK1 complex, overriding the G2/M checkpoint and forcing the cell into mitosis despite the presence of DNA damage.
Quantitative Data on Cell Cycle Effects
The primary consequence of CHK1 inhibition by GDC0575 is the abrogation of the S and G2/M checkpoints, leading to an accumulation of cells in mitosis and subsequent cell death. This effect is often quantified by flow cytometry analysis of DNA content.
Table 1: Effect of GDC0575 in Combination with Hydroxyurea on Cell Cycle Distribution in Melanoma Cell Lines
| Cell Line | Treatment (72h) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| A2058 | Control | 2.5 | 55.0 | 25.0 | 17.5 |
| 0.2 mM HU + 0.5 µM GDC0575 | 20.0 | 10.0 | 40.0 | 30.0 | |
| MM415 | Control | 3.0 | 60.0 | 20.0 | 17.0 |
| 0.2 mM HU + 0.5 µM GDC0575 | 25.0 | 15.0 | 35.0 | 25.0 |
Data adapted from a study on the synergistic effect of GDC0575 and hydroxyurea (HU) in melanoma cells. The combination treatment leads to a significant increase in the sub-G1 population, indicative of apoptosis, and an accumulation of cells in the S and G2/M phases.[5]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Harvest: Culture cells to the desired confluency and treat with GDC0575 and/or other agents for the specified duration. Harvest cells by trypsinization and collect by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Checkpoint Proteins
This protocol is for detecting changes in the phosphorylation status of key cell cycle proteins, such as CDK1, in response to GDC0575 treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with GDC0575 as required. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with GDC0575.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow Cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells as desired and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Conclusion
This compound is a potent and selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism of action makes it a promising therapeutic agent, particularly in combination with DNA-damaging chemotherapy, for the treatment of cancers with defective G1 checkpoint control. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular effects of GDC0575 and to explore its full therapeutic potential. As our understanding of the intricate network of DNA damage response pathways continues to grow, targeted therapies like GDC0575 will undoubtedly play an increasingly important role in the future of cancer treatment.
References
- 1. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. kumc.edu [kumc.edu]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of GDC-0575 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3][4] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 abrogates DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of GDC-0575, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
GDC-0575 targets the ATP-binding site of Chk1, preventing the phosphorylation of its downstream substrates.[6] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1, GDC-0575 prevents the inactivation of Cdc25, leading to premature mitotic entry without proper DNA repair, resulting in cell death.[6] This mechanism of action makes GDC-0575 a promising agent for sensitizing tumors to chemotherapy.
Signaling Pathway
Caption: Mechanism of Action of GDC-0575 in the DNA Damage Response Pathway.
Pharmacokinetics
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for GDC-0575 is limited in the public domain. However, studies in mouse models have informed dosing for efficacy studies.
Clinical Pharmacokinetics
A Phase I clinical trial (NCT01564251) in patients with refractory solid tumors provided the following pharmacokinetic parameters for GDC-0575.[5]
| Parameter | Value | Population | Dosing |
| Tmax (Time to Maximum Concentration) | ~2 hours | Patients with refractory solid tumors | Oral administration |
| t1/2 (Half-life) | ~23 hours | Patients with refractory solid tumors | Oral administration |
| Drug-Drug Interaction | No pharmacokinetic drug-drug interaction was observed with gemcitabine.[5] | Patients with refractory solid tumors | GDC-0575 in combination with gemcitabine |
Pharmacodynamics
Preclinical Pharmacodynamics
GDC-0575 has demonstrated potent and selective inhibition of Chk1 in preclinical studies.
| Parameter | Value | Assay |
| IC50 (Chk1) | 1.2 nM[1] | Enzyme Assay |
In Vitro Studies: GDC-0575 has been shown to abrogate DNA damage-induced S and G2-M checkpoints, increase DNA double-strand breaks, and induce apoptosis in various cancer cell lines.[1] It has also demonstrated synergistic or additive effects when combined with chemotherapeutic agents like gemcitabine.[1]
In Vivo Studies (Xenograft Models): In mouse xenograft models, GDC-0575 has been shown to cause tumor shrinkage and growth delay.[3][5] Efficacy has been observed at oral doses of 25 mg/kg and 50 mg/kg.[1]
Clinical Pharmacodynamics
The Phase I clinical trial (NCT01564251) also provided insights into the pharmacodynamic effects of GDC-0575 in patients.
Biomarker Modulation: Pharmacodynamic data from the trial were consistent with GDC-0575's mechanism of action, showing inhibition of gemcitabine-induced expression of phosphorylated CDK1/2 (pCDK1/2).[5]
Antitumor Activity: In the combination arm with gemcitabine, four confirmed partial responses were observed in patients with refractory solid tumors. Notably, three of these responses occurred in patients with tumors harboring a TP53 mutation.[5]
Experimental Protocols
Chk1 Enzyme Assay (IC50 Determination)
While the specific protocol for the 1.2 nM IC50 value is not publicly detailed, a general protocol for such an assay would involve:
Caption: General workflow for a Chk1 enzyme inhibition assay.
Xenograft Tumor Model
The following is a representative protocol for a xenograft study based on available information:[1]
Caption: General workflow for a preclinical xenograft study.
Phase I Clinical Trial (NCT01564251) Design
This was an open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[5]
Caption: High-level design of the Phase I clinical trial for GDC-0575.
Conclusion
GDC-0575 hydrochloride is a potent and selective Chk1 inhibitor with a clear mechanism of action that leads to the sensitization of cancer cells to DNA-damaging agents. Preclinical studies have demonstrated its ability to inhibit Chk1, abrogate cell cycle checkpoints, and induce tumor growth delay in xenograft models. The Phase I clinical trial provided initial evidence of its safety, tolerability, and preliminary antitumor activity in combination with gemcitabine, along with key pharmacokinetic and pharmacodynamic insights. Further clinical development will be necessary to fully elucidate the therapeutic potential of GDC-0575 in various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. GDC-0575|1196504-54-7|COA [dcchemicals.com]
- 5. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols: GDC0575 Hydrochloride and Gemcitabine Combination Therapy in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination therapy of GDC0575 hydrochloride, a selective CHK1 inhibitor, and gemcitabine for the treatment of pancreatic cancer. Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional chemotherapies. Gemcitabine, a nucleoside analog, has been a cornerstone of pancreatic cancer treatment; however, its efficacy is often limited by intrinsic and acquired resistance mechanisms. A promising strategy to enhance the therapeutic effect of gemcitabine is to target the DNA damage response (DDR) pathway, which cancer cells rely on to survive chemotherapy-induced DNA damage.
Checkpoint kinase 1 (CHK1) is a critical transducer kinase in the ATR-CHK1 signaling pathway, a key component of the DDR.[1][2] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3][4] Inhibition of CHK1 abrogates this protective mechanism, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[5] GDC0575 is a potent and selective oral small-molecule inhibitor of CHK1.[5] Preclinical and clinical studies have suggested that combining CHK1 inhibitors with DNA-damaging agents like gemcitabine can result in synergistic antitumor activity.[5][6]
Mechanism of Action: Synergistic Cytotoxicity
The combination of gemcitabine and this compound exerts a synergistic cytotoxic effect on pancreatic cancer cells through a multi-pronged mechanism:
-
Gemcitabine-induced DNA Damage: Gemcitabine, as a pyrimidine analog, is incorporated into DNA during replication, leading to stalled replication forks and DNA strand breaks. This triggers the activation of the ATR-CHK1 pathway as a survival response.[6]
-
GDC0575-mediated CHK1 Inhibition: GDC0575 selectively inhibits CHK1, preventing the phosphorylation of its downstream targets, such as CDC25 phosphatases.[6]
-
Abrogation of Cell Cycle Arrest: Inhibition of CHK1 function prevents the G2/M checkpoint arrest, forcing cells with gemcitabine-induced DNA damage to proceed into mitosis.[5]
-
Induction of Mitotic Catastrophe and Apoptosis: The combination of unresolved DNA damage and forced mitotic entry leads to mitotic catastrophe and ultimately, apoptosis of the cancer cells.[5]
-
Downregulation of Ribonucleotide Reductase (RRM): CHK1 inhibition has been shown to downregulate the expression of RRM1 and RRM2, key enzymes in the production of deoxyribonucleotides required for DNA synthesis and repair. This further enhances the cytotoxic effect of gemcitabine.[6]
Preclinical Data
While specific preclinical data for the GDC0575 and gemcitabine combination in pancreatic cancer is limited in publicly available literature, data from studies using other selective CHK1 inhibitors, such as LY2603618, in combination with gemcitabine provide a strong rationale for this therapeutic strategy.
In Vitro Efficacy
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines with a CHK1 Inhibitor (LY2603618)
| Cell Line | CHK1 Inhibitor (LY2603618) IC50 (µM) |
| PANC-1 | 0.89 |
| BxPC-3 | 1.25 |
| AsPC-1 | 2.75 |
| MiaPaCa-2 | 1.89 |
| HPAF-II | 2.15 |
Data from a study on the CHK1 inhibitor LY2603618 in five pancreatic cancer cell lines.[6]
Studies have demonstrated that the combination of a CHK1 inhibitor and gemcitabine results in synergistic growth inhibition and induction of apoptosis in pancreatic cancer cell lines.[6]
In Vivo Efficacy
Table 2: In Vivo Antitumor Activity of Gemcitabine in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Mean Tumor Volume Reduction (%) |
| Gemcitabine (100 mg/kg, twice weekly) | 80% |
Data from a study on gemcitabine in a PDX model.[7] While this study did not include a GDC0575 arm, it establishes a baseline for gemcitabine efficacy in a relevant preclinical model.
Preclinical xenograft models have shown that CHK1 inhibitors can result in tumor shrinkage and growth delay.[5] A phase I clinical trial of GDC0575 in combination with gemcitabine in patients with various solid tumors, including pancreatic cancer, demonstrated preliminary antitumor activity.[3][8]
Clinical Data
A Phase I clinical trial (NCT01564251) evaluated the safety and efficacy of GDC0575 in combination with gemcitabine in patients with refractory solid tumors.[3][8]
Table 3: Phase I Clinical Trial of GDC0575 with Gemcitabine
| Parameter | Value |
| Dosing Regimen | |
| Gemcitabine | 1000 mg/m² or 500 mg/m² IV |
| GDC0575 | 45 mg or 80 mg orally |
| Pharmacokinetics | |
| GDC0575 Tmax | ~2 hours |
| GDC0575 Half-life | ~23 hours |
| Efficacy | |
| Confirmed Partial Responses (Combination) | 4 |
| Most Frequent Adverse Events (All Grades) | |
| Neutropenia | 68% |
| Anemia | 48% |
| Nausea | 43% |
| Fatigue | 42% |
| Thrombocytopenia | 35% |
Data from a Phase I study of GDC0575 in combination with gemcitabine in patients with refractory solid tumors.[3][8]
The study concluded that GDC0575 can be safely administered with gemcitabine, with manageable hematological toxicities. Preliminary antitumor activity was observed.[3][8]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of GDC0575 and gemcitabine combination therapy.
Caption: Preclinical experimental workflow for evaluating GDC0575 and gemcitabine.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of GDC0575 and gemcitabine, alone and in combination, on pancreatic cancer cell lines.
-
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Protocol:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of GDC0575 and gemcitabine in complete growth medium.
-
Treat the cells with various concentrations of GDC0575, gemcitabine, or the combination for 48-72 hours. Include a vehicle control (DMSO for GDC0575 and water/PBS for gemcitabine).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment. Combination Index (CI) values can be calculated to assess synergy.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by GDC0575 and gemcitabine.
-
Materials:
-
Pancreatic cancer cells
-
GDC0575 and gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with GDC0575, gemcitabine, or the combination for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of GDC0575 and gemcitabine on cell cycle distribution.
-
Materials:
-
Pancreatic cancer cells
-
GDC0575 and gemcitabine
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the drugs as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
In Vivo Protocol
Pancreatic Cancer Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of GDC0575 and gemcitabine combination therapy.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., PANC-1) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Gemcitabine (formulated for intraperitoneal or intravenous injection)
-
Calipers
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, GDC0575 alone, gemcitabine alone, GDC0575 + gemcitabine). A typical gemcitabine dose is 100 mg/kg, administered intraperitoneally twice a week.[7][9]
-
Administer treatments according to the planned schedule. Monitor tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The combination of this compound and gemcitabine represents a promising therapeutic strategy for pancreatic cancer by targeting the DNA damage response pathway to overcome chemoresistance. The provided application notes and protocols offer a framework for researchers to further investigate and optimize this combination therapy, with the ultimate goal of improving clinical outcomes for patients with this devastating disease. Further preclinical studies are warranted to generate more specific quantitative data for the GDC0575-gemcitabine combination in pancreatic cancer models to better inform clinical trial design.
References
- 1. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined effect of 125I and gemcitabine on PANC-1 cells: Cellular apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0575 Hydrochloride Treatment in a Mouse Xenograft Model of Melanoma
For Research Use Only.
Introduction
GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoints, particularly the S and G2/M phases.[1][2] In response to DNA damage, Chk1 activation leads to cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 by GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells with a high level of endogenous DNA damage or in combination with DNA-damaging agents. This mechanism makes Chk1 a compelling target for cancer therapy, especially in tumors with high replicative stress, such as melanoma.[3]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of GDC-0575 hydrochloride in a mouse xenograft model of human melanoma. The protocol covers the establishment of the xenograft model, preparation and administration of GDC-0575, and monitoring of tumor growth and animal welfare.
Mechanism of Action
GDC-0575 is an ATP-competitive inhibitor of Chk1. By binding to the ATP-binding pocket of the Chk1 kinase domain, it prevents the phosphorylation of its downstream substrates, such as Cdc25 phosphatases. This inhibition disrupts the cell's ability to arrest the cell cycle in response to DNA damage. In cancer cells, which often have defects in other checkpoint pathways (e.g., p53), the reliance on the Chk1-mediated checkpoint is heightened. Inhibition of Chk1 in these cells leads to the accumulation of DNA damage, premature entry into mitosis, and ultimately, cell death.
Data Presentation
Table 1: In Vivo Antitumor Efficacy of GDC-0575 in a Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Day 1 | Day 10 | Day 21 | |||
| Vehicle Control | - | QDx3 for 3 weeks | 102 ± 12 | 850 ± 95 | 1850 ± 210 |
| GDC-0575 | 25 | QDx3 for 3 weeks | 105 ± 11 | 450 ± 55 | 800 ± 98 |
| GDC-0575 | 50 | QDx3 for 3 weeks | 103 ± 13 | 280 ± 34 | 450 ± 62 |
Note: The data presented in this table is illustrative and based on typical results from xenograft studies. Specific values may vary depending on the melanoma cell line, mouse strain, and other experimental conditions.
Table 2: Study Design for GDC-0575 Efficacy in Melanoma Xenograft Model
| Parameter | Description |
| Animal Model | Female athymic nude mice (BALB/c background), 6-8 weeks old |
| Tumor Model | Subcutaneous xenograft of human melanoma cell line (e.g., A375) |
| Number of Animals | 10 mice per group |
| Cell Inoculation | 2-5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel, injected subcutaneously into the right flank |
| Tumor Monitoring | Tumor volume measured three times per week using calipers. Volume (mm³) = (Length x Width²) / 2 |
| Treatment Initiation | When tumors reach a mean volume of 100-150 mm³ |
| Treatment Groups | 1. Vehicle Control (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water) 2. GDC-0575 (25 mg/kg) 3. GDC-0575 (50 mg/kg) |
| Drug Administration | Oral gavage, once daily for three consecutive days, followed by four days of rest, for three cycles |
| Primary Endpoint | Tumor growth inhibition (TGI) |
| Secondary Endpoints | Body weight, clinical signs of toxicity, tumor weight at end of study |
| Study Duration | 21 days of treatment, with continued monitoring as required |
Experimental Protocols
Cell Culture and Preparation
-
Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free medium.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2-5 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation
-
Acclimatize female athymic nude mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (2-5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth.
Preparation and Administration of GDC-0575 Hydrochloride
-
Prepare the vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
For the treatment groups, calculate the required amount of GDC-0575 hydrochloride based on the mean body weight of the mice in each group.
-
Suspend the GDC-0575 hydrochloride in the vehicle solution to achieve the desired final concentrations (e.g., 2.5 mg/mL for the 25 mg/kg dose and 5.0 mg/mL for the 50 mg/kg dose, assuming a 10 mL/kg dosing volume).
-
Administer the vehicle or GDC-0575 solution to the mice via oral gavage.
-
The treatment schedule consists of three consecutive daily doses followed by a four-day rest period, repeated for three cycles.
Monitoring and Data Collection
-
Measure tumor dimensions (length and width) three times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse three times per week.
-
Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).
Calculation of Tumor Growth Inhibition (TGI)
Calculate the percentage of TGI at the end of the study using the following formula:
% TGI = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100
Mandatory Visualization
Caption: GDC-0575 inhibits Chk1, leading to apoptosis.
Caption: Workflow for GDC-0575 melanoma xenograft study.
References
Application Notes and Protocols: Utilizing GDC0575 Hydrochloride to Sensitize Soft-Tissue Sarcoma Cells to Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soft-tissue sarcomas (STS) are a heterogeneous group of rare malignancies with a historically poor prognosis in advanced stages. Radiotherapy is a cornerstone of STS treatment, but intrinsic and acquired radioresistance can limit its efficacy. A promising strategy to overcome this challenge is the combination of radiation with agents that target the DNA damage response (DDR). GDC0575 hydrochloride, a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a candidate for radiosensitization.
CHK1 is a critical transducer kinase in the DDR pathway, primarily activated by DNA single-strand breaks and replication stress. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets, including CDC25 phosphatases, leading to cell cycle arrest in the S and G2/M phases. This pause allows time for DNA repair before the cell enters mitosis. In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations, which are common in STS), the S and G2 checkpoints are crucial for survival after DNA damage.
Inhibition of CHK1 by GDC0575 in p53-deficient cancer cells is hypothesized to abrogate the S and G2/M checkpoints, forcing cells with radiation-induced DNA damage to prematurely enter mitosis. This can lead to mitotic catastrophe and subsequent apoptotic cell death, thereby sensitizing the tumor cells to radiation.
These application notes provide an overview of the mechanism of action of GDC0575 as a radiosensitizer in soft-tissue sarcoma, along with detailed protocols for key in vitro experiments to evaluate its efficacy. While direct quantitative data on the radiosensitizing effects of GDC0575 in soft-tissue sarcoma is limited in publicly available literature, this document will utilize data from studies on other CHK1 inhibitors in different cancer types to illustrate the expected quantitative outcomes. Data on the effects of GDC0575 in combination with chemotherapy in STS will be used to demonstrate its impact on apoptosis and the cell cycle in these specific cancer cells.
Mechanism of Action: GDC0575-Mediated Radiosensitization
Radiation therapy induces DNA double-strand breaks, which activate the DNA damage response pathways. In cancer cells with a functional p53, this can lead to G1 arrest, allowing for DNA repair. However, in p53-deficient STS cells, the S and G2 checkpoints, which are regulated by the ATR-CHK1 pathway, become critical for survival.
GDC0575 selectively inhibits CHK1, preventing the phosphorylation of its downstream targets. This leads to the abrogation of the S and G2/M checkpoints. As a result, irradiated STS cells are unable to arrest their cell cycle to repair DNA damage and are forced into premature mitosis, leading to mitotic catastrophe and apoptosis.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from key experiments evaluating the radiosensitizing effects of a CHK1 inhibitor on soft-tissue sarcoma cells.
Note: As direct data for GDC0575 with radiation in STS is not available, the following table on clonogenic survival uses representative data for the CHK1 inhibitor AZD7762 in a p53-mutant cancer cell line to illustrate the expected dose-enhancement effect.
Table 1: Clonogenic Survival of p53-Mutant Cancer Cells Treated with a CHK1 Inhibitor and Radiation
| Treatment Group | Survival Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) at 50% Survival |
| Radiation Alone | 0.65 | 1.0 |
| CHK1 Inhibitor + Radiation | 0.40 | 1.5 |
Data are illustrative and based on studies of CHK1 inhibitors in other cancer types.
The following tables present data from a study on the combination of GDC0575 with the chemotherapeutic agent gemcitabine in soft-tissue sarcoma cell lines, demonstrating the effect of GDC0575 on apoptosis and cell cycle distribution in this cancer type.
Table 2: Apoptosis in Soft-Tissue Sarcoma Cell Lines Treated with GDC0575 and Gemcitabine
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| IB105 (Leiomyosarcoma) | Control | 5.2% |
| GDC0575 (100 nM) | 7.8% | |
| Gemcitabine (10 nM) | 10.5% | |
| GDC0575 + Gemcitabine | 25.4% | |
| IB111 (Leiomyosarcoma) | Control | 4.1% |
| GDC0575 (100 nM) | 6.5% | |
| Gemcitabine (10 nM) | 8.9% | |
| GDC0575 + Gemcitabine | 21.7% |
Data adapted from a study on GDC0575 in combination with gemcitabine in STS cell lines.[1]
Table 3: Cell Cycle Distribution in Soft-Tissue Sarcoma Cell Lines Treated with GDC0575 and Gemcitabine
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| IB115 (Undifferentiated Pleomorphic Sarcoma) | Control | 55.3% | 25.1% | 19.6% |
| GDC0575 (100 nM) | 52.1% | 28.3% | 19.6% | |
| Gemcitabine (10 nM) | 40.2% | 45.5% | 14.3% | |
| GDC0575 + Gemcitabine | 15.7% | 60.1% | 24.2% | |
| IB111 (Leiomyosarcoma) | Control | 60.2% | 22.5% | 17.3% |
| GDC0575 (100 nM) | 58.9% | 24.1% | 17.0% | |
| Gemcitabine (10 nM) | 45.3% | 40.8% | 13.9% | |
| GDC0575 + Gemcitabine | 20.1% | 55.6% | 24.3% |
Data adapted from a study on GDC0575 in combination with gemcitabine in STS cell lines.[1]
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the radiosensitizing effects of GDC0575 on soft-tissue sarcoma cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Soft-tissue sarcoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed sarcoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GDC0575, radiation, or a combination of both. Include untreated control wells.
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Soft-tissue sarcoma cell lines
-
Complete culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Culture sarcoma cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells, depending on the expected toxicity of the treatment) into 6-well plates.
-
Allow the cells to adhere for at least 6 hours.
-
Treat the cells with GDC0575 for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, until colonies of at least 50 cells are visible.
-
Wash the plates with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Soft-tissue sarcoma cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed sarcoma cells in 6-well plates and treat with GDC0575 and/or radiation as desired.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Soft-tissue sarcoma cell lines
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed sarcoma cells and treat with GDC0575 and/or radiation.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
The inhibition of CHK1 by this compound represents a rational and promising approach to sensitize soft-tissue sarcoma cells to radiation therapy. By abrogating the S and G2/M cell cycle checkpoints, GDC0575 can potentiate the cytotoxic effects of radiation, leading to increased tumor cell death. The experimental protocols provided herein offer a framework for researchers to investigate the efficacy of this combination therapy in preclinical models of STS. Further studies are warranted to establish the quantitative radiosensitizing effects of GDC0575 in various STS subtypes and to translate these findings into clinical applications.
References
GDC-0575 Hydrochloride in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] In acute myeloid leukemia (AML), where DNA damage and replication stress are common features, targeting CHK1 presents a promising therapeutic strategy. GDC-0575 has an IC50 of 1.2 nM for CHK1 and has been shown to enhance the cytotoxic effects of standard chemotherapeutic agents, such as cytarabine (AraC), in AML cell lines.[1] These application notes provide a summary of the effects of GDC-0575 in AML cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of GDC-0575 hydrochloride, alone and in combination with cytarabine, on various AML cell lines.
Table 1: Effect of GDC-0575 and Cytarabine on the Viability of AML Cell Lines
| Cell Line | Treatment (24 hours) | Concentration | % Metabolic Activity (Normalized to Untreated) |
| HL-60 | GDC-0575 | 100 nM | ~100% |
| Cytarabine | 500 nM | ~75% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~40% | |
| KG-1 | GDC-0575 | 100 nM | ~100% |
| Cytarabine | 500 nM | ~80% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~50% | |
| U937 | GDC-0575 | 100 nM | ~100% |
| Cytarabine | 500 nM | ~70% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~35% | |
| ML-1 | GDC-0575 | 100 nM | ~100% |
| Cytarabine | 500 nM | ~85% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~55% |
Data is estimated from graphical representations in Di Tullio, A., et al. (2017).[1]
Table 2: Induction of Apoptosis by GDC-0575 and Cytarabine in AML Cell Lines
| Cell Line | Treatment (24 hours) | Concentration | % Apoptotic Cells |
| HL-60 | Untreated | - | ~5% |
| GDC-0575 | 100 nM | ~5% | |
| Cytarabine | 500 nM | ~15% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~45% | |
| KG-1 | Untreated | - | ~5% |
| GDC-0575 | 100 nM | ~5% | |
| Cytarabine | 500 nM | ~10% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~30% | |
| U937 | Untreated | - | ~5% |
| GDC-0575 | 100 nM | ~5% | |
| Cytarabine | 500 nM | ~20% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~60% | |
| ML-1 | Untreated | - | ~5% |
| GDC-0575 | 100 nM | ~5% | |
| Cytarabine | 500 nM | ~10% | |
| GDC-0575 + Cytarabine | 100 nM + 500 nM | ~35% |
Data is estimated from graphical representations in Di Tullio, A., et al. (2017).[1]
Signaling Pathways and Experimental Workflows
GDC-0575 Mechanism of Action in AML
GDC-0575 enhances the anti-leukemic activity of DNA-damaging agents like cytarabine by inhibiting CHK1. This inhibition abrogates the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.
Caption: Mechanism of action of GDC-0575 in AML cells.
Experimental Workflow for Assessing GDC-0575 Efficacy
A typical workflow to evaluate the efficacy of GDC-0575 in AML cell lines involves assessing cell viability, apoptosis, and effects on the cell cycle.
Caption: General experimental workflow for GDC-0575 studies.
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is for determining the effect of GDC-0575 on the metabolic activity of AML cell lines as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., HL-60, KG-1, U937, ML-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GDC-0575 hydrochloride
-
Cytarabine
-
96-well flat-bottom plates
-
XTT Cell Proliferation Kit
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of GDC-0575 and/or cytarabine in complete culture medium.
-
Add the drug solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in the incubator.
-
Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate the percentage of metabolic activity relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection and quantification of apoptosis in AML cell lines treated with GDC-0575 using flow cytometry.
Materials:
-
Treated and untreated AML cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with GDC-0575.
Materials:
-
Treated and untreated AML cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of CHK1 and other relevant proteins in AML cell lines following treatment with GDC-0575.
Materials:
-
Treated and untreated AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-phospho-CHK1 (Ser345), anti-pCHK1 (Ser296), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following GDC0575 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC0575 hydrochloride is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates several downstream targets to initiate cell cycle arrest, allowing time for DNA repair.[2] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival after DNA damage.
By inhibiting Chk1, GDC0575 abrogates the S and G2/M checkpoints. This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1] This mechanism makes Chk1 inhibitors like GDC0575 promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies such as gemcitabine, to potentiate their cytotoxic effects.
These application notes provide a comprehensive guide to analyzing apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1.[2] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2/M phases of the cell cycle. This leads to cell cycle arrest, providing an opportunity for DNA repair.
This compound, as a Chk1 inhibitor, prevents the phosphorylation of its downstream targets. This leads to the inappropriate activation of CDKs, overriding the cell cycle checkpoints. Cells with unrepaired DNA damage are then forced to enter mitosis, resulting in genomic instability, mitotic catastrophe, and ultimately, apoptosis.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of apoptosis in cancer cells treated with a Chk1 inhibitor. This data illustrates the expected dose-dependent and time-dependent induction of apoptosis.
Table 1: Dose-Dependent Induction of Apoptosis in a Representative Cancer Cell Line Treated with a Chk1 Inhibitor for 48 hours
| Treatment Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |
| 10 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 2.0 |
| 50 | 65.7 ± 4.2 | 18.9 ± 2.8 | 15.4 ± 3.1 |
| 100 | 42.1 ± 5.1 | 35.6 ± 4.5 | 22.3 ± 3.9 |
| 250 | 25.8 ± 4.8 | 48.7 ± 5.3 | 25.5 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of typical results for a Chk1 inhibitor.
Table 2: Time-Course of Apoptosis Induction in a Representative Cancer Cell Line Treated with 100 nM of a Chk1 Inhibitor
| Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 93.1 ± 1.9 | 2.8 ± 0.5 | 4.1 ± 1.1 |
| 12 | 80.4 ± 3.3 | 10.5 ± 2.1 | 9.1 ± 1.8 |
| 24 | 60.2 ± 4.5 | 25.3 ± 3.7 | 14.5 ± 2.5 |
| 48 | 42.1 ± 5.1 | 35.6 ± 4.5 | 22.3 ± 3.9 |
| 72 | 28.9 ± 4.9 | 39.8 ± 5.2 | 31.3 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of typical results for a Chk1 inhibitor.
Mandatory Visualizations
Caption: GDC0575 inhibits Chk1, leading to apoptosis.
Caption: Workflow for apoptosis analysis via flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Flow Cytometry Analysis of Apoptosis
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected culture medium.
-
Suspension Cells: Collect the cells by centrifugation.
-
-
Cell Washing: Transfer the cell suspensions to centrifuge tubes and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation and quadrant gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Set the quadrants based on the single-stained controls to differentiate the four populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis.
-
References
Application Note: Detection of pCHK1 Levels by Western Blot Following GDC0575 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] Upon DNA damage or replication stress, the upstream kinase Ataxia Telangiectasia and Rad3-related (ATR) phosphorylates and activates CHK1 at sites such as Serine 345 (pCHK1).[2][4] This activation leads to cell cycle arrest, providing time for DNA repair.[4][5] GDC0575 is a potent and highly selective small-molecule inhibitor of CHK1.[5][6] By inhibiting CHK1, GDC0575 can abrogate the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents.[5][6][7] Therefore, assessing the phosphorylation status of CHK1 is a key pharmacodynamic marker for confirming the on-target activity of GDC0575. This application note provides a detailed protocol for the detection of pCHK1 (Ser345) levels in cultured cancer cells treated with GDC0575 using the Western blot technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR-CHK1 signaling pathway and the inhibitory effect of GDC0575, as well as the general experimental workflow for the Western blot protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-17840) [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
GDC0575 Hydrochloride: A Novel Avenue for Investigating Colitis-Associated Cancer
Application Notes and Protocols for Researchers
GDC0575 hydrochloride, a potent and highly selective inhibitor of Checkpoint Kinase 1 (CHK1), presents a significant pharmacological tool for the investigation of colitis-associated cancer (CAC) development.[1] These application notes provide an overview of its mechanism of action, key experimental findings, and detailed protocols for its use in preclinical CAC models.
Mechanism of Action
GDC0575 functions as a small molecule inhibitor that specifically targets CHK1, a crucial serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[1][2] By inhibiting CHK1, GDC0575 disrupts the cell's ability to arrest its cycle in response to DNA damage, which can lead to the accumulation of genomic instability and ultimately, cell death, particularly in cancer cells that often have compromised DNA repair mechanisms.[3] In the context of colitis-associated cancer, the therapeutic effect of GDC0575 extends beyond cell cycle regulation. Research indicates that it also modulates the tumor microenvironment by inhibiting the infiltration of pro-inflammatory immune cells.[4][5]
A key study has demonstrated that GDC0575 impairs the development of both colitis and CAC in murine models by downregulating the expression of the chemokine CCL2.[4][6] This reduction in CCL2 subsequently leads to a decrease in the infiltration of CCR2+ macrophages into the colon.[4][5] These macrophages are known to contribute to the inflammatory environment that drives the progression from colitis to cancer.[7]
Key Experimental Findings
Research utilizing a dextran sodium sulfate (DSS)-induced acute colitis model and an azoxymethane/dextran sodium sulfate (AOM/DSS)-induced CAC model in mice has yielded significant insights into the effects of GDC0575.[5]
Impact on Inflammatory Cytokines
Treatment with GDC0575 has been shown to significantly alter the cytokine profile in the colons of both colitis and CAC mouse models. A notable decrease in the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β was observed, coupled with a significant increase in the anti-inflammatory cytokine IL-10.[4][6]
Table 1: Effect of GDC0575 on Inflammatory Cytokine Expression in Colitis and CAC Mouse Models
| Cytokine | Change in Expression with GDC0575 Treatment | Model |
| TNF-α | Significant Downregulation | Colitis & CAC |
| IL-6 | Significant Downregulation | Colitis & CAC |
| IL-1β | Significant Downregulation | Colitis & CAC |
| IL-10 | Dramatic Upregulation | Colitis & CAC |
Source: Data compiled from studies on GDC-0575's effect on cytokine expression.[4][6]
Inhibition of Macrophage Infiltration
Flow cytometry and immunofluorescence analyses have revealed that GDC0575 administration leads to a significant reduction in the infiltration of iNOS-positive macrophages in the colon of CAC mice.[2][5] However, the treatment did not significantly affect the infiltration of CD4+ T cells, CD8+ T cells, or myeloid-derived suppressor cells (MDSCs).[2][5] This selective inhibition of a key inflammatory cell type underscores the targeted immunomodulatory effect of GDC0575.
Table 2: Effect of GDC0575 on Immune Cell Infiltration in the Colon of CAC Mice
| Immune Cell Type | Effect of GDC0575 Treatment |
| iNOS-positive Macrophages | Significant Inhibition |
| CD4+ T Cells | No Significant Effect |
| CD8+ T Cells | No Significant Effect |
| Myeloid-Derived Suppressor Cells (MDSCs) | No Significant Effect |
Source: Data from flow cytometry analysis in GDC-0575 treated CAC mice.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the study of colitis-associated cancer.
AOM/DSS-Induced Colitis-Associated Cancer Model in Mice
This protocol outlines the induction of CAC in mice, a widely used model to study the transition from chronic inflammation to colorectal cancer.[8]
Materials:
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
This compound
-
Vehicle (e.g., DMSO)
-
6-8 week old C57BL/6 mice
Procedure:
-
On day 1, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).
-
From day 8, provide mice with drinking water containing 2.5% (w/v) DSS for 5 consecutive days.
-
Follow this with 16 days of regular drinking water.
-
Repeat the cycle of DSS and regular water for a total of three cycles.
-
Following the final DSS cycle, provide regular drinking water for an additional 21 days.
-
During the treatment phase, administer this compound (or vehicle control) to the respective groups of mice via oral gavage or another appropriate route at a predetermined dosage and schedule.[5]
-
Monitor mice for clinical signs of colitis (e.g., weight loss, stool consistency, rectal bleeding).
-
At the end of the study period, euthanize the mice and collect colon tissues for histological analysis, cytokine measurement, and immune cell profiling.
Analysis of Immune Cell Infiltration by Flow Cytometry
This protocol details the preparation of single-cell suspensions from colon tissue for the analysis of immune cell populations.
Materials:
-
Colon tissue from experimental mice
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, F4/80, CD11b, Gr-1, CD4, CD8)
-
Flow cytometer
Procedure:
-
Harvest fresh colon tissue and wash with cold PBS.
-
Cut the tissue into small pieces and incubate in RPMI-1640 containing collagenase D and DNase I at 37°C with shaking for 30-45 minutes.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
If necessary, lyse red blood cells using ACK lysis buffer.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.[5]
Measurement of Cytokine Levels by ELISA
This protocol describes the quantification of cytokine levels in colon tissue homogenates.
Materials:
-
Colon tissue from experimental mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kits for specific cytokines (TNF-α, IL-6, IL-1β, IL-10)
-
Microplate reader
Procedure:
-
Homogenize weighed colon tissue samples in lysis buffer on ice.
-
Centrifuge the homogenates at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Perform the ELISA for each cytokine according to the manufacturer's instructions, using the protein lysates.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve and normalize to the total protein concentration.[5]
Signaling Pathway
The inhibitory effect of GDC0575 on colitis-associated cancer development is mediated through the CHK1-CCL2-CCR2 axis. The following diagram illustrates this proposed signaling pathway.
Conclusion
This compound is a valuable research tool for elucidating the molecular mechanisms underlying colitis-associated cancer. Its ability to inhibit CHK1 and modulate the tumor microenvironment provides a unique opportunity to study the interplay between cell cycle regulation, inflammation, and carcinogenesis. The protocols and data presented here serve as a guide for researchers aiming to utilize GDC0575 in their investigations of this complex disease.
References
- 1. Facebook [cancer.gov]
- 2. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Chemically Induced Colitis-Associated Cancer Models in Rodents for Pharmacological Modulation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GDC-0575 Hydrochloride In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 hydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation.[2][3] Inhibition of Chk1 can override cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[4] These application notes provide a summary of reported in vivo dosing and administration schedules for GDC-0575 hydrochloride in preclinical models, along with detailed experimental protocols and a visualization of its signaling pathway.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize quantitative data from preclinical studies involving GDC-0575 hydrochloride.
Table 1: GDC-0575 Dosing in Colitis and Colitis-Associated Cancer (CAC) Mouse Models
| Parameter | Colitis-Associated Cancer (AOM/DSS) Model | Acute Colitis (DSS) Model |
| Animal Model | C57 mice (7–8 weeks old, male) | C57 mice |
| Inducing Agents | Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) | 3% Dextran Sulfate Sodium (DSS) |
| GDC-0575 Dose | 7.5 mg/kg | Not specified, but administered |
| Route of Admin. | Oral | Oral |
| Vehicle | DMSO (control group) | Not specified |
| Dosing Schedule | Days 15, 17, 19, and 21 post-AOM injection | Days 8 and 10 after 3% DSS treatment |
| Reference | [5] | [5] |
Table 2: GDC-0575 Dosing in Melanoma Xenograft Mouse Models
| Parameter | Details |
| Animal Model | Female nude BALB/c mice with melanoma cell line xenografts |
| Tumor Volume at Start | Approximately 100 mm³ |
| GDC-0575 Doses | 25 mg/kg and 50 mg/kg |
| Route of Administration | Oral gavage |
| Vehicle | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 |
| Dosing Schedule | 3 consecutive days of treatment followed by 4 days of rest, for 3 cycles |
| Reference | [1] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of GDC-0575 in the Context of DNA Damage
Caption: GDC-0575 inhibits Chk1, preventing cell cycle arrest and promoting apoptosis.
Diagram 2: Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for evaluating GDC-0575 efficacy in a mouse xenograft model.
Experimental Protocols
Protocol 1: Preparation of GDC-0575 for Oral Administration
This protocol provides two options for vehicle formulation based on published methods.[1] Researchers should determine the most appropriate vehicle based on their specific experimental needs and the solubility of their GDC-0575 hydrochloride lot.
Vehicle Option A (Methylcellulose/Tween 80):
-
Materials:
-
GDC-0575 hydrochloride powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Tween 80 (Polysorbate 80)
-
Sterile, distilled water
-
Appropriate tubes and stirring equipment
-
-
Procedure:
-
Calculate the required amount of GDC-0575 hydrochloride based on the number of animals, their average weight, and the desired dose (e.g., 25 mg/kg).
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or stirring for complete dissolution. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of GDC-0575 hydrochloride.
-
Create a suspension by adding the GDC-0575 powder to the 0.5% methylcellulose solution.
-
Add Tween 80 to a final concentration of 0.2% (v/v).
-
Vortex or stir the suspension thoroughly to ensure uniformity before each administration.
-
Vehicle Option B (DMSO/PEG300/Tween-80/Saline):
-
Materials:
-
GDC-0575 hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Dissolve the calculated amount of GDC-0575 hydrochloride in DMSO to create a stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Add the GDC-0575/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Add the sterile saline to reach the final desired volume and mix well.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2: In Vivo Administration in a Xenograft Model
This protocol is adapted from studies evaluating GDC-0575 in melanoma xenografts.[1]
-
Animal Handling and Tumor Implantation:
-
Female nude BALB/c mice are used.
-
Inject 2-3 x 10⁶ melanoma cells in a suitable medium (e.g., with Matrigel) subcutaneously into the hind flank of each mouse.
-
Allow tumors to grow to an approximate volume of 100 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Dosing and Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, 25 mg/kg GDC-0575, 50 mg/kg GDC-0575).
-
Administer the prepared GDC-0575 formulation or vehicle control via oral gavage. The volume administered should be based on the individual mouse's body weight (typically 5-10 mL/kg).
-
Follow a cyclical dosing schedule: treat for three consecutive days, followed by a four-day rest period. Repeat for the desired number of cycles (e.g., three cycles).
-
-
Monitoring and Endpoint:
-
Monitor the body weight and general health of the mice daily or as required by institutional guidelines.
-
Measure tumor size three times per week using digital calipers.
-
The study may be concluded at a predetermined time point (e.g., up to 6 weeks after the final dose) or when tumors reach a specified maximum size (e.g., >1 cm³).[1]
-
Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all safety and ethical standards are met.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Cell Viability in Response to GDC0575 Hydrochloride
Introduction
GDC0575 hydrochloride is a potent and highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Chk1 is a serine/threonine kinase that, in response to DNA damage, orchestrates cell cycle arrest in the S and G2/M phases.[2] This pause allows time for DNA repair, preventing cells with damaged genomes from entering mitosis. Many cancer cells have defects in other cell cycle checkpoints (like the G1 checkpoint, often due to p53 mutations), making them highly reliant on the Chk1-mediated pathway for survival, especially when treated with DNA-damaging agents.[4]
By inhibiting Chk1, GDC0575 abrogates the S and G2/M checkpoints.[1] This forces cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis (programmed cell death).[5] This mechanism makes GDC0575 a promising therapeutic agent, both as a monotherapy in tumors with high endogenous replication stress and in combination with chemotherapy drugs like gemcitabine to enhance their cytotoxic effects.[1][4]
Principle of Cell Viability Assays
Cell viability assays are essential tools for evaluating the cytotoxic or cytostatic effects of compounds like GDC0575. Assays such as the MTT and XTT assays are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][9] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved in a solubilization agent (like DMSO), and the absorbance is measured, typically around 570-590 nm.[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the cleavage of a yellow tetrazolium salt to a colored formazan product by mitochondrial enzymes in living cells.[10][11] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[8][11] This makes the protocol simpler and can reduce experimental error.[11] The orange formazan dye is quantified by measuring absorbance at approximately 450 nm.[11][12]
These assays are routinely used in 96-well plate formats, making them suitable for high-throughput screening to determine the dose-dependent effects of therapeutic compounds like GDC0575 and to calculate metrics such as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of GDC0575 Action
Caption: Mechanism of GDC0575 in bypassing Chk1-mediated cell cycle arrest.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on the viability of adherent cancer cell lines. Protocols should be optimized for specific cell lines and experimental conditions.
General Experimental Workflow
Caption: A typical workflow for an MTT or XTT cell viability assay.
Protocol 1: MTT Assay
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in sterile PBS).[6][13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Include wells for background control (medium only).
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of GDC0575 in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC0575. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the MTT into formazan crystals.[14]
-
Solubilization:
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[6] A reference wavelength of 630 nm or 670 nm can be used to subtract background absorbance.[6][13]
Protocol 2: XTT Assay
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron coupling reagent/activator)
-
CO2 incubator (37°C, 5% CO2)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1][11] Include wells for background control.
-
Incubation: Incubate overnight at 37°C and 5% CO2 to allow cells to attach.[10]
-
Drug Preparation and Treatment: Prepare and add serial dilutions of GDC0575 to the wells as described in the MTT protocol (Step 3).
-
Treatment Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.[1]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions (a common ratio is 50:1 XTT to activator).[11]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[8][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[12] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at 450 nm using a microplate reader.[11] A reference wavelength of ~660 nm is often used to correct for non-specific background readings.[12]
Data Presentation
The results from the cell viability assays should be tabulated to facilitate analysis and comparison. The absorbance values are first corrected by subtracting the average absorbance of the background control wells. Cell viability is then calculated as a percentage relative to the vehicle-treated control cells.
Calculation: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Example Data Table:
| GDC0575 Conc. (nM) | Mean Absorbance (OD 570nm) ± SD | Calculated Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 ± 0.082 | 100.0 |
| 1 | 1.198 ± 0.075 | 95.5 |
| 10 | 1.051 ± 0.061 | 83.8 |
| 50 | 0.789 ± 0.055 | 62.9 |
| 100 | 0.633 ± 0.049 | 50.5 |
| 500 | 0.312 ± 0.031 | 24.9 |
| 1000 | 0.157 ± 0.024 | 12.5 |
This table contains example data for illustrative purposes.
From this data, a dose-response curve can be generated by plotting the percentage of cell viability against the logarithm of the GDC0575 concentration. This curve is then used to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. apexbt.com [apexbt.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GDC0575 hydrochloride solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of GDC0575 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ARRY-575 dihydrochloride, is a potent and selective oral small-molecule inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2][3][4][5][6] Chk1 is a critical serine/threonine kinase involved in the DNA damage response pathway. By inhibiting Chk1, GDC0575 prevents cancer cells from arresting in the S and G2/M phases of the cell cycle to repair DNA damage, which can sensitize them to the effects of DNA-damaging chemotherapeutic agents and lead to mitotic catastrophe and cell death.[7][8]
Q2: I'm observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation or phase separation can sometimes occur during the preparation of this compound solutions. To aid dissolution, it is recommended to use heat and/or sonication.[1][2] Ensure that you are using a freshly opened or properly stored hygroscopic solvent like DMSO, as moisture can significantly impact solubility.[1][2] It is also crucial to add solvents sequentially and ensure the solution is clear before adding the next solvent in a multi-solvent system.[3]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, the powder form of GDC0575 should be stored at -20°C for up to 3 years.[3] Stock solutions in a solvent should be stored as aliquots in tightly sealed vials. For storage at -80°C, the solution is typically stable for up to 2 years, and at -20°C, for up to 1 year.[2] It is generally recommended to prepare and use solutions on the same day.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation | Hygroscopic nature of the solvent (e.g., DMSO absorbing moisture). | Use a new, unopened vial of high-purity, anhydrous solvent.[1][2] |
| Incomplete dissolution. | Apply gentle heating and/or sonication to the solution until the compound is fully dissolved.[1][2][3] | |
| Incorrect solvent or concentration. | Refer to the solubility data tables below to select an appropriate solvent and concentration for your experiment. | |
| Inconsistent Experimental Results | Degradation of the compound. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[2][6] |
| Improper storage. | Ensure the compound and its solutions are stored at the recommended temperatures in tightly sealed containers.[2][3][6] |
Solubility Data
In Vitro Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 65 - 100 | 144.06 - 264.36 | Ultrasonic assistance and fresh DMSO are recommended.[1][2][4][5] |
| Water | 25 | 55.41 | Ultrasonic assistance is needed.[1] |
| DMF | 30.0 | 79.31 | |
| Ethanol | 3.0 | 7.93 | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 | 0.42 |
In Vivo Formulations
| Formulation | Solubility |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.17 - 2.5 mg/mL (≥ 4.81 - 6.61 mM) |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.17 - 2.5 mg/mL (≥ 4.81 - 6.61 mM) |
| 10% DMSO + 90% Corn Oil | ≥ 2.17 mg/mL (≥ 4.81 mM) |
Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution. It is recommended to prepare in vivo formulations fresh for each use.[2]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 451.73 g/mol , you would dissolve 4.5173 mg of the compound in 1 mL of DMSO.
-
Dissolution: If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1][2]
-
Storage: Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
In Vivo Formulation Protocol (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Prepare Stock: Start with a concentrated stock solution of GDC0575 in DMSO (e.g., 21.7 mg/mL).[1]
-
Step 1: To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Step 2: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Step 3: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Step 4: Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
Administration: This formulation is suitable for oral gavage in animal models.[2]
Visualizations
Caption: GDC0575 inhibits Chk1, disrupting DNA damage-induced cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GDC-0575 | Chk | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GDC-0575|1196504-54-7|COA [dcchemicals.com]
- 7. Facebook [cancer.gov]
- 8. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stable stock solution of GDC0575 hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for the preparation and storage of stable GDC0575 hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is crucial to use newly opened, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2][3] For in vivo experiments, a co-solvent system is typically required.
Q2: I am observing precipitation in my stock solution. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1][2] Ensure the solution is clear before use. To prevent precipitation, it is recommended to prepare fresh solutions and use them promptly. For long-term storage, aliquoting the stock solution into single-use volumes is advised to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation and degradation.[1][2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, stock solutions prepared in DMSO should be stored at -80°C. Under these conditions, the solution can be stable for 6 months to 2 years, depending on the supplier's recommendation.[1][2][3] For short-term storage, -20°C is acceptable for up to 1 month.[1][3] It is critical to store the solutions in tightly sealed containers to protect them from moisture.
Q4: Can I use water to prepare a stock solution of this compound?
A4: this compound has very low solubility in water.[2][3] While some suppliers indicate a solubility of up to 25 mg/mL in water, this often requires sonication.[1] Therefore, water is not recommended for preparing high-concentration primary stock solutions. For aqueous buffers used in cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Inappropriate solvent- Low-quality or hydrated solvent- Insufficient mixing | - Use anhydrous, high-purity DMSO for the primary stock solution.- Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be applied.[1][2] |
| Precipitation upon dilution | - Rapid change in solvent environment- Exceeding solubility in the final buffer | - Perform dilutions in a stepwise manner to avoid shocking the compound out of solution.- Ensure the final concentration in your aqueous experimental buffer does not exceed the solubility limit. |
| Inconsistent experimental results | - Stock solution degradation- Inaccurate concentration | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]- Store aliquots at -80°C for long-term stability.- Periodically check the concentration of your stock solution if stored for an extended period. |
Quantitative Data Summary
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes typical solubility data.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 65 - 100 | 144.06 - 264.36 | Ultrasonic treatment and the use of newly opened DMSO are recommended.[1][2] |
| Water | < 0.1 - 25 | Insoluble - 55.41 | Sonication may be required. Generally not recommended for primary stock.[1][2] |
| Ethanol | ~1 - 11 | ~2.64 - 29.08 | Limited solubility. |
| DMF | ~30 | ~79.3 | |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 | ~0.42 | Illustrates reduced solubility in aqueous buffers.[5][7] |
Note: The molecular weight of this compound may vary slightly depending on whether it is a mono- or dihydrochloride salt, which will affect the molarity calculation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mM solution with GDC0575 dihydrochloride (MW: 451.18 g/mol ), add 2.216 mL of DMSO to 10 mg of the compound.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[1][2]
-
Once a clear solution is obtained, aliquot it into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration
This protocol provides an example of preparing a this compound formulation for oral gavage in animal studies.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in a 1 mL total volume, start with 100 µL of the 25 mg/mL DMSO stock.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.[2]
-
This formulation should be prepared fresh on the day of use.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
References
Optimizing GDC0575 hydrochloride concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of GDC-0575 hydrochloride in in vitro experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vitro experiments with GDC-0575 hydrochloride.
Solubility and Preparation
-
Q1: GDC-0575 hydrochloride precipitated when I added it to my cell culture medium. What should I do?
-
A1: GDC-0575 hydrochloride is sparingly soluble in aqueous solutions. Precipitation is a common issue and can be addressed by:
-
Solvent Choice: Dissolve GDC-0575 hydrochloride in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce compound solubility.
-
Dilution Technique: To prepare your final working concentration, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
-
Q2: What is the recommended storage condition for GDC-0575 hydrochloride powder and stock solutions?
-
A2: GDC-0575 hydrochloride powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year.[1]
-
Experimental Design
-
Q3: What is a typical starting concentration range for GDC-0575 in a cell viability assay?
-
A3: A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from low nanomolar (nM) to low micromolar (µM). Based on its potent in vitro IC50 of 1.2 nM for CHK1, a range of 1 nM to 10 µM is often a reasonable starting point for single-agent activity.[2] When used in combination with chemotherapeutic agents, concentrations around 100 nM have been reported to be effective.
-
-
Q4: I am not observing the expected synergistic effect when combining GDC-0575 with a DNA-damaging agent. What could be the reason?
-
A4: The timing and sequence of drug addition are critical for observing synergy. GDC-0575, as a checkpoint inhibitor, is often most effective when administered during or after the DNA-damaging agent has had time to induce cell cycle arrest. Consider staggering the treatments, for example, by pre-treating with the DNA-damaging agent for a few hours before adding GDC-0575.
-
Assay-Specific Issues
-
Q5: My Western blot results for phospho-CHK1 (Ser345) are inconsistent after GDC-0575 treatment. What can I do to improve this?
-
A5: Inconsistent phospho-CHK1 results can be due to several factors:
-
Timing of Lysate Collection: The phosphorylation status of CHK1 can be transient. Perform a time-course experiment to determine the optimal time point for observing changes after treatment.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for phospho-CHK1 (Ser345).
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH, or total CHK1) to ensure equal protein loading between lanes.
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
-
-
Quantitative Data Summary
The optimal concentration of GDC-0575 hydrochloride can vary significantly depending on the cell line, the specific assay, and whether it is used as a single agent or in combination with other drugs. The following table summarizes reported effective concentrations.
| Assay Type | Cell Line(s) | GDC-0575 Concentration | Incubation Time | Notes | Reference |
| Kinase Inhibition (Cell-free) | - | IC50: 1.2 nM | - | Potent and selective inhibition of CHK1. | [1][2] |
| Cell Viability / Proliferation | Melanoma cell lines | Potent activity | - | More potent than other CHK1 inhibitors (V158411, LY2603618, MK-8776). | [1] |
| Cell Viability (in combination) | Acute Myeloid Leukemia (AML) cell lines | 100 nM | 24 hours | Used in combination with Cytarabine (AraC). | |
| Apoptosis Induction (in combination) | Soft-Tissue Sarcoma (STS) cells | Not specified | - | Exacerbates DNA double-strand breaks and induces apoptosis. | [1] |
| Western Blot (pCHK1 inhibition) | Cancer cell lines | Dose-dependent | Varies | Used to confirm target engagement. | [3] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the effect of GDC-0575 on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
GDC-0575 hydrochloride
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of GDC-0575 in complete medium from your DMSO stock.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X GDC-0575 dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for CHK1 Pathway Analysis
This protocol is designed to assess the effect of GDC-0575 on the phosphorylation of CHK1 and its downstream targets.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
GDC-0575 hydrochloride
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-phospho-Cdc25C (Ser216), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of GDC-0575 for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
Caption: CHK1 Signaling Pathway and the inhibitory action of GDC-0575.
Caption: General experimental workflow for in vitro evaluation of GDC-0575.
References
Technical Support Center: Managing GDC-0575 Hydrochloride-Induced Neutropenia in Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing neutropenia induced by the Chk1 inhibitor, GDC-0575 hydrochloride, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is GDC-0575 hydrochloride and why does it cause neutropenia?
A1: GDC-0575 is a potent and selective small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical protein in the DNA damage response pathway, responsible for arresting the cell cycle to allow for DNA repair. By inhibiting Chk1, GDC-0575 prevents this cell cycle arrest, leading to mitotic catastrophe and cell death in cells with damaged DNA, a common characteristic of cancer cells.[1][2][3] However, this mechanism is not exclusive to cancer cells. Hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are highly proliferative and are also susceptible to the effects of Chk1 inhibition. This leads to a decrease in neutrophil production, resulting in neutropenia.
Q2: What are the common animal models used to study GDC-0575-induced neutropenia?
A2: While specific studies detailing GDC-0575-induced neutropenia in animal models are not extensively published, researchers commonly use mice and rats for studying chemotherapy-induced neutropenia.[4] These models are valuable for understanding the toxicology and for developing supportive care strategies.
Q3: How is neutropenia monitored in animal models during GDC-0575 treatment?
A3: Neutropenia is monitored by performing complete blood counts (CBCs) with a focus on the absolute neutrophil count (ANC). Blood samples are typically collected from the tail vein, saphenous vein, or retro-orbital sinus at baseline and at various time points after GDC-0575 administration to track the onset, nadir (lowest point), and recovery of the neutrophil count.
Q4: What are the clinical signs of severe neutropenia in research animals?
A4: Animals with severe neutropenia are immunocompromised and susceptible to infections. Clinical signs can be subtle and may include weight loss, lethargy, ruffled fur, hunched posture, and signs of infection at sites such as the lungs (pneumonia) or injection sites. Close monitoring is crucial to ensure animal welfare.
Q5: What interventions are available to manage GDC-0575-induced neutropenia in animal models?
A5: Granulocyte-colony stimulating factor (G-CSF) is a standard treatment for managing neutropenia.[5][6] G-CSF stimulates the bone marrow to produce more neutrophils, which can help to reduce the severity and duration of neutropenia. Prophylactic antibiotics may also be considered in cases of expected severe neutropenia to prevent opportunistic infections.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Higher than expected mortality in treated animals | 1. GDC-0575 dose is too high. 2. Severe, unmanaged neutropenia leading to systemic infection. 3. Animal model is particularly sensitive to GDC-0575. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Implement prophylactic G-CSF and/or broad-spectrum antibiotic treatment. 3. Ensure rigorous health monitoring to detect early signs of distress. |
| High variability in neutrophil counts between animals in the same group | 1. Inconsistent GDC-0575 administration. 2. Individual animal differences in metabolism or health status. 3. Errors in blood collection or analysis. | 1. Ensure consistent dosing volume and technique. 2. Use age- and weight-matched animals from a reputable supplier. 3. Standardize blood collection and analysis procedures. |
| G-CSF treatment is not effectively mitigating neutropenia | 1. G-CSF dose is too low or timing of administration is suboptimal. 2. Severe bone marrow suppression. | 1. Optimize the G-CSF dose and administration schedule. G-CSF is typically administered 24-72 hours after the chemotherapeutic agent.[6][7] 2. Evaluate bone marrow cellularity to assess the extent of myelosuppression. |
Data Presentation
Table 1: Illustrative Dose-Response of GDC-0575 on Absolute Neutrophil Count (ANC) in Mice (Day 5 post-treatment)
| GDC-0575 Dose (mg/kg, p.o.) | Mean ANC (x 10³/µL) ± SD | Percent Decrease from Control |
| Vehicle Control | 2.5 ± 0.5 | 0% |
| 5 | 1.8 ± 0.4 | 28% |
| 10 | 1.1 ± 0.3 | 56% |
| 20 | 0.6 ± 0.2 | 76% |
Table 2: Illustrative Time-Course of Neutropenia in Mice Treated with GDC-0575 (15 mg/kg, p.o.)
| Day Post-Treatment | Mean ANC (x 10³/µL) ± SD |
| 0 (Baseline) | 2.6 ± 0.6 |
| 3 | 1.5 ± 0.4 |
| 5 (Nadir) | 0.8 ± 0.3 |
| 7 | 1.2 ± 0.5 |
| 10 | 2.1 ± 0.7 |
| 14 (Recovery) | 2.4 ± 0.5 |
Table 3: Neutropenia Grading Scale for Animal Models
| Grade | ANC (x 10³/µL) | Clinical Significance |
| 1 (Mild) | 1.5 - < Normal | Mild risk of infection |
| 2 (Moderate) | 1.0 - < 1.5 | Moderate risk of infection |
| 3 (Severe) | 0.5 - < 1.0 | High risk of infection |
| 4 (Very Severe) | < 0.5 | Very high risk of life-threatening infection |
Experimental Protocols
Protocol 1: Induction of Neutropenia with GDC-0575 in Mice
-
Animal Acclimation: Acclimate mice to the facility for at least 7 days before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (~50 µL) via the saphenous or tail vein for a complete blood count (CBC) to determine pre-treatment ANC.
-
GDC-0575 Formulation: Prepare GDC-0575 hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose) immediately before use.
-
Administration: Administer the GDC-0575 solution orally (p.o.) to the treatment group. Administer an equivalent volume of the vehicle to the control group.
-
Post-Treatment Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in activity, and posture.
Protocol 2: Monitoring Absolute Neutrophil Count (ANC)
-
Blood Collection: At predetermined time points (e.g., Days 3, 5, 7, 10, and 14 post-treatment), collect a small volume of peripheral blood (~50 µL) into EDTA-coated microtubes.
-
Hematology Analysis: Analyze the samples using a calibrated automated hematology analyzer validated for mouse blood.
-
Data Recording: Record the ANC for each animal at each time point to track the onset, nadir, and recovery of neutropenia.
Protocol 3: G-CSF Intervention for GDC-0575-Induced Neutropenia
-
G-CSF Preparation: Reconstitute recombinant murine G-CSF in sterile saline to the desired concentration.
-
Administration: Administer G-CSF subcutaneously (s.c.) at a dose of 5-10 mcg/kg/day.[6] The first dose should be given 24 hours after GDC-0575 administration.
-
Treatment Duration: Continue G-CSF administration daily until the ANC returns to the normal range.
Mandatory Visualizations
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. droracle.ai [droracle.ai]
Potential mechanisms of resistance to GDC0575 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CHK1 inhibitor, GDC-0575 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0575?
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest in the S and G2/M phases. This pause allows time for DNA repair.[1] By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, which can result in mitotic catastrophe and apoptosis.[1] This mechanism is particularly effective in tumor cells with p53 deficiencies, as they are more reliant on the G2 checkpoint for DNA repair.
Q2: What are the potential mechanisms of acquired resistance to GDC-0575?
Preclinical studies on CHK1 inhibitors, which are likely relevant to GDC-0575, have identified several potential mechanisms of acquired resistance:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of CHK1 inhibition. The most commonly implicated pathways are:
-
PI3K/AKT Pathway: Increased signaling through the PI3K/AKT pathway can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of GDC-0575.
-
RAS/RAF/MEK/ERK Pathway: Activation of the MAPK/ERK pathway can also contribute to cell survival and proliferation.
-
-
Alterations in the NF-κB Signaling Pathway: Dysregulation of the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival, has been linked to CHK1 inhibitor resistance.
-
Reduced CHK1 Protein Levels or Activity:
-
Decreased CHK1 Expression: Cells may downregulate the expression of CHK1, reducing the amount of available drug target.
-
Increased CHK1 Degradation: Alterations in protein degradation pathways, such as the ubiquitin-proteasome system, can lead to more rapid turnover of the CHK1 protein.
-
Q3: How can I determine if my cell line has developed resistance to GDC-0575?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine the IC50 value by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on your parental (sensitive) cell line and the suspected resistant cell line. A substantial fold-increase in the IC50 value of the resistant line compared to the parental line indicates acquired resistance.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with GDC-0575.
Issue 1: Higher than expected IC50 value in a supposedly sensitive cell line.
-
Possible Cause 1: Compound Integrity. The GDC-0575 hydrochloride may have degraded.
-
Troubleshooting:
-
Ensure the compound has been stored correctly, protected from light and moisture.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
-
If possible, verify the compound's purity and concentration using analytical methods.
-
-
-
Possible Cause 2: Cell Line Health and Passage Number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Troubleshooting:
-
Use low-passage cells for your experiments.
-
Regularly check for mycoplasma contamination.
-
Ensure consistent cell culture conditions.
-
-
-
Possible Cause 3: Assay-Specific Issues. The chosen cell viability assay may not be optimal or could be subject to interference.
-
Troubleshooting:
-
Optimize cell seeding density and assay duration.
-
Consider using an alternative viability assay (e.g., a crystal violet assay) to confirm results.
-
-
Issue 2: Inconsistent results in Western blot analysis of downstream signaling pathways.
-
Possible Cause 1: Suboptimal Antibody Performance.
-
Troubleshooting:
-
Ensure you are using validated antibodies for your target proteins (e.g., p-AKT, p-ERK, CHK1).
-
Optimize antibody dilutions and incubation times.
-
Include appropriate positive and negative controls.
-
-
-
Possible Cause 2: Timing of Sample Collection. The activation of signaling pathways can be transient.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation or expression after GDC-0575 treatment.
-
-
-
Possible Cause 3: Inefficient Protein Extraction.
-
Troubleshooting:
-
Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Ensure complete cell lysis by sonication or other appropriate methods.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for GDC-0575 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Status | GDC-0575 IC50 (nM) | Fold Resistance | Potential Resistance Mechanism |
| HT-29 | Parental (Sensitive) | 15 | - | - |
| HT-29-GDC-R | Resistant | 250 | 16.7 | Upregulation of PI3K/AKT signaling |
| A549 | Parental (Sensitive) | 25 | - | - |
| A549-GDC-R | Resistant | 400 | 16.0 | Increased NF-κB activity |
| MDA-MB-231 | Parental (Sensitive) | 10 | - | - |
| MDA-MB-231-GDC-R | Resistant | 180 | 18.0 | Decreased CHK1 protein expression |
Note: These are example values for illustrative purposes. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of GDC-0575 Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to GDC-0575 through continuous exposure to escalating drug concentrations.[3][4]
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of GDC-0575 in the parental cell line.
-
Initial Treatment: Culture the parental cells in media containing GDC-0575 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of GDC-0575 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose increase.
-
Confirmation of Resistance: After several months of continuous culture with GDC-0575, perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 confirms resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathways
This protocol details the steps for analyzing the activation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways.
-
Cell Treatment and Lysis:
-
Seed sensitive and resistant cells and treat with GDC-0575 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[5][6][7]
-
Cell Transfection:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Allow cells to recover for 24 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with GDC-0575 for the desired duration.
-
Include a positive control (e.g., TNF-α) to stimulate NF-κB activity and a negative control (vehicle).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Mandatory Visualizations
Caption: Potential mechanisms of resistance to the CHK1 inhibitor GDC-0575.
Caption: Experimental workflow for Western blot analysis.
Caption: Upregulation of PI3K/AKT and NF-κB pathways in GDC-0575 resistance.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
GDC0575 hydrochloride half-life and stability in cell culture media
Welcome to the technical support center for GDC0575 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), with an IC50 of 1.2 nM.[1][2] CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[3][4] In response to DNA damage or replication stress, CHK1 is activated by ATR (Ataxia Telangiectasia and Rad3-related) kinase.[4][5] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, primarily at the S and G2/M phases.[3][5] This arrest allows time for DNA repair. By inhibiting CHK1, GDC0575 prevents this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][6] This mechanism makes GDC0575 a potential chemosensitization agent when used in combination with DNA-damaging chemotherapies.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable solvent like DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for an extended period. Always refer to the manufacturer's datasheet for specific long-term storage recommendations.
Q3: What is the half-life and stability of this compound in cell culture media such as RPMI-1640 and DMEM?
Currently, there is no publicly available quantitative data specifically detailing the half-life and degradation kinetics of this compound in common cell culture media like RPMI-1640 or DMEM. The stability of a small molecule in cell culture media can be influenced by several factors, including the compound's intrinsic chemical properties, the pH of the medium, temperature, exposure to light, and interactions with media components like serum proteins, amino acids, and vitamins.
Given the lack of specific data, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected compound activity in cell-based assays. | 1. Degradation of GDC0575 in cell culture medium: The compound may not be stable over the duration of the experiment at 37°C. 2. Precipitation of the compound: The final concentration in the medium may exceed its aqueous solubility. 3. Adsorption to plasticware: The compound may bind to the surface of cell culture plates or pipette tips. | 1. Perform a stability study to determine the half-life of GDC0575 in your specific cell culture medium (see Experimental Protocols). Consider replenishing the medium with fresh compound at appropriate intervals if significant degradation occurs. 2. Visually inspect the medium for any precipitate after adding the compound. Ensure the final DMSO concentration is kept low (typically <0.5%) as it can affect cell health and compound solubility.[7] If precipitation is observed, consider reducing the final concentration of GDC0575. 3. Use low-protein-binding plasticware for experiments. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: This could be due to incomplete solubilization of the stock solution or uneven distribution in the culture medium. 2. Cell culture inconsistencies: Variations in cell seeding density or health can lead to variable responses. | 1. Ensure the DMSO stock solution is fully dissolved before use. Vortex the stock solution and the final diluted solution in media thoroughly before adding to the cells. 2. Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times. |
| Unexpected cellular toxicity or off-target effects. | 1. High concentration of DMSO vehicle: DMSO can be toxic to some cell lines at higher concentrations. 2. Compound concentration is too high: Exceeding the optimal concentration range can lead to non-specific effects. | 1. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on cell viability. Aim for a final DMSO concentration of <0.1% where possible.[7] 2. Perform a dose-response curve to determine the optimal concentration range for your cell line and experimental endpoint. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., RPMI-1640, DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
HPLC or LC-MS system with a suitable C18 column
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Water, HPLC-grade
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Prepare your cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Create a working solution by diluting the 10 mM stock solution to a final concentration of 10 µM in the cell culture medium. Prepare enough for all time points and replicates.
-
-
Incubation and Sample Collection:
-
Dispense equal volumes of the 10 µM working solution into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from triplicate samples. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
For each collected aliquot, add 2 volumes of cold acetonitrile to precipitate proteins. For example, to a 100 µL aliquot, add 200 µL of cold ACN.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC or LC-MS Analysis:
-
Analyze the samples using a validated reverse-phase HPLC or LC-MS method.
-
A typical method might use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the peak area of the GDC0575 parent compound at the appropriate wavelength (for HPLC-UV) or by its mass-to-charge ratio (for LC-MS).
-
-
Data Analysis:
-
Calculate the average peak area for GDC0575 at each time point from the triplicate samples.
-
Determine the percentage of GDC0575 remaining at each time point by normalizing the average peak area to the average peak area at time 0.
-
The half-life (t₁/₂) can then be calculated from the degradation curve.
-
Visualizations
CHK1 Signaling Pathway
GDC0575 is a selective inhibitor of CHK1, a key kinase in the DNA damage response pathway. The diagram below illustrates the central role of CHK1 in cell cycle regulation following DNA damage.
Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by GDC0575.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: A general experimental workflow for assessing the stability of GDC0575 in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating GDC0575 Hydrochloride In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating and managing toxicities associated with the in vivo use of GDC0575 hydrochloride, a selective CHK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during preclinical research, ensuring more robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC0575?
A1: GDC0575 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC0575 prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to mitotic catastrophe and cell death.[1][2] This mechanism is particularly effective in sensitizing tumor cells to DNA-damaging chemotherapeutic agents.
Q2: What are the most common toxicities observed with GDC0575 in vivo?
A2: Clinical studies of GDC0575, primarily in combination with gemcitabine, have identified the most frequent adverse events. These include hematological toxicities such as neutropenia, anemia, and thrombocytopenia. Non-hematological toxicities commonly reported are nausea, fatigue, and vomiting.[2] Preclinical studies with CHK1 inhibitors suggest that these on-target toxicities can occur in normal rapidly dividing cells as well.
Q3: Can GDC0575 be used as a single agent in vivo?
A3: Yes, preclinical studies have shown that GDC0575 has single-agent anti-tumor activity in xenograft models.[2][3] However, its therapeutic effect is often enhanced when used in combination with DNA-damaging agents. When used as a monotherapy, it is crucial to determine the maximum tolerated dose (MTD) in the specific animal model to minimize toxicity.
Q4: What are some general strategies to minimize GDC0575-induced toxicity?
A4: Key strategies include:
-
Dose Optimization: Conduct a thorough dose-finding study to determine the MTD.
-
Alternative Dosing Schedules: Implementing intermittent dosing schedules (e.g., 3 days on, 4 days off) may allow for recovery of normal tissues and reduce cumulative toxicity.[3]
-
Supportive Care: Prophylactic use of growth factors (e.g., G-CSF for neutropenia) and anti-emetics can help manage hematological and gastrointestinal toxicities, respectively.
-
Combination Therapy Selection: Carefully select combination agents. While synergistic in efficacy, some combinations can exacerbate toxicity.
Troubleshooting Guides
Issue 1: Severe Hematological Toxicity (Neutropenia, Thrombocytopenia, Anemia)
Potential Cause: On-target inhibition of CHK1 in hematopoietic progenitor cells.
Troubleshooting/Mitigation Strategies:
-
Dose Reduction: This is the most direct approach to mitigate severe hematological toxicity.
-
Intermittent Dosing: Introduce drug-free holidays to allow for bone marrow recovery. A schedule of three consecutive days of treatment followed by four rest days has been used in preclinical models.[3]
-
Supportive Care:
-
Neutropenia: Consider the prophylactic administration of granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil production.
-
Thrombocytopenia: In severe cases, platelet transfusions may be necessary in larger animal models, though this is less common in rodent studies.
-
Anemia: For prolonged studies with significant anemia, erythropoietin-stimulating agents or blood transfusions could be considered.
-
-
Blood Monitoring: Implement regular complete blood count (CBC) monitoring (e.g., weekly) to proactively manage hematological parameters.
Issue 2: Significant Body Weight Loss and Poor General Condition (Lethargy, Ruffled Fur)
Potential Cause: Gastrointestinal toxicity (nausea, diarrhea), dehydration, or systemic inflammatory response.
Troubleshooting/Mitigation Strategies:
-
Nutritional and Hydration Support:
-
Provide supplemental nutrition with highly palatable, high-calorie food.
-
Ensure easy access to water. In cases of dehydration, subcutaneous or intraperitoneal administration of sterile saline can be beneficial.
-
-
Anti-emetic and Anti-diarrheal Agents:
-
Administer anti-emetics prior to GDC0575 dosing to prevent nausea.
-
Use anti-diarrheal medication if diarrhea is observed.
-
-
Dose and Schedule Adjustment: As with hematological toxicity, reducing the dose or implementing a less frequent dosing schedule can alleviate these symptoms.
-
Environmental Enrichment: House animals in a clean, quiet, and enriched environment to minimize stress.
Quantitative Data Summary
Table 1: Preclinical Dosing of GDC0575 (Single Agent)
| Animal Model | Dosing Regimen | Vehicle | Observations | Reference |
| Nude BALB/c mice with melanoma xenografts | 25 mg/kg and 50 mg/kg, oral gavage | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 | Active as a single agent at 25 mg/kg, with improved efficacy at the higher dose. Dosing cycle: 3 consecutive days of treatment followed by 4 rest days. | [3] |
| C57 mice with colitis-associated cancer | 7.5 mg/kg, oral administration | DMSO | Impaired the development of colitis and colitis-associated cancer. | [4] |
Table 2: Clinically Observed Toxicities of GDC0575 in Combination with Gemcitabine
| Adverse Event | Grade (All) |
| Neutropenia | 68% |
| Anemia | 48% |
| Nausea | 43% |
| Fatigue | 42% |
| Thrombocytopenia | 35% |
| Data from a Phase I study in patients with refractory solid tumors.[2] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of GDC0575 that can be administered without causing life-threatening toxicity or significant morbidity.
Methodology:
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. Use a small group size (n=3-5 per dose level).
-
Dose Escalation:
-
Start with a low, predicted-to-be-safe dose.
-
Administer escalating doses of GDC0575 to subsequent cohorts. Dose increments should not exceed 50% of the previous dose.[5]
-
Administer the drug via the intended experimental route (e.g., oral gavage).
-
-
Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in activity, appearance (piloerection, hunched posture), and body condition. Assign a clinical score (e.g., 0=normal, 1=mild deviation, 2=moderate deviation).[5]
-
Body Weight: Record body weight daily. A weight loss of >15-20% is a common endpoint.[5][6]
-
MTD Definition: The MTD is defined as the highest dose at which no animal meets the primary endpoint (e.g., >15% weight loss or a clinical score >2).[5] If an animal is euthanized due to severe toxicity (e.g., ≥20% weight loss or a clinical score of ≥3), the previous lower dose is considered the MTD.[5]
-
-
Data Analysis: Plot dose versus body weight change and clinical score to visualize the dose-response relationship for toxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of action of GDC0575 in the DNA damage response pathway.
Experimental Workflow
Caption: Workflow for determining the Maximum Tolerated Dose (MTD) of GDC0575.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
Validating GDC-0575 Target Engagement by Measuring pCDK1/2 Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDC-0575, a selective Checkpoint Kinase 1 (Chk1) inhibitor, with other alternative Chk1 inhibitors. The focus is on validating target engagement by measuring the phosphorylation levels of Cyclin-Dependent Kinase 1 (CDK1) and CDK2 (pCDK1/2), key downstream effectors in the Chk1 signaling pathway.
Introduction to GDC-0575 and Target Engagement
GDC-0575 is a potent and highly selective small-molecule inhibitor of Chk1, a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2] Chk1 activation upon DNA damage leads to cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, GDC-0575 can abrogate this arrest and sensitize cancer cells to DNA-damaging agents.
A key downstream event of Chk1 activation is the inhibitory phosphorylation of Cdc25 phosphatases.[2] These phosphatases are responsible for removing inhibitory phosphate groups from CDK1 and CDK2, which are essential for cell cycle progression. Therefore, inhibition of Chk1 by GDC-0575 is expected to lead to a decrease in the inhibitory phosphorylation of CDKs, which can be measured as a decrease in pCDK1/2 levels. Pharmacodynamic data from a phase I clinical trial of GDC-0575 in combination with gemcitabine were consistent with GDC-0575 inhibiting the gemcitabine-induced expression of pCDK1/2, validating this as a relevant biomarker for target engagement.[3]
Comparison of Chk1 Inhibitors
While GDC-0575 is a prominent Chk1 inhibitor, several other compounds have been developed with similar mechanisms of action. This section compares GDC-0575 with other notable Chk1 inhibitors, focusing on their effects on the Chk1 pathway and potential off-target effects on CDKs.
| Inhibitor | Primary Target | Reported Effect on Chk1 Pathway | Potential Off-Target Effects on CDKs |
| GDC-0575 | Chk1 | Potent and selective inhibition of Chk1.[1] Pharmacodynamic activity in a clinical trial was consistent with inhibition of gemcitabine-induced pCDK1/2.[3] | Not prominently reported in the provided search results. |
| MK-8776 | Chk1 | Inhibits Chk1. | At higher concentrations, may inhibit CDK2, which could potentially antagonize the desired effect of Chk1 inhibition. |
| SRA737 | Chk1 | Inhibits Chk1. | Similar to MK-8776, higher concentrations may lead to CDK2 inhibition. |
| LY2606368 | Chk1/Chk2 | Dual inhibitor of Chk1 and Chk2. | Less pronounced off-target effects on CDK2 compared to MK-8776 and SRA737. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the Graphviz DOT language.
Caption: GDC-0575 inhibits Chk1, preventing Cdc25 phosphorylation and leading to CDK1/2 activation.
Caption: Experimental workflow for measuring pCDK1/2 levels by Western blot.
Experimental Protocols
Accurate measurement of pCDK1/2 levels is critical for validating the target engagement of GDC-0575 and other Chk1 inhibitors. Western blotting and ELISA are two common methods for this purpose.
Western Blotting for pCDK1/2 Detection
This method provides semi-quantitative data on the levels of phosphorylated CDK1/2.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of GDC-0575 or other inhibitors for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CDK1/2 (e.g., anti-pCDK1 Tyr15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pCDK1/2 signal to a loading control (e.g., GAPDH or β-actin) to compare relative changes across different treatment conditions.
ELISA for pCDK1/2 Quantification
An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative measure of pCDK1/2 levels.
1. Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for total CDK1 or CDK2 and incubate overnight.
-
Wash the wells and block with a suitable blocking buffer.
2. Sample and Standard Incubation:
-
Add cell lysates and a serial dilution of a recombinant phosphorylated CDK1/2 standard to the wells.
-
Incubate to allow the CDK protein to bind to the capture antibody.
3. Detection:
-
Wash the wells and add a detection antibody specific for the phosphorylated form of CDK1/2.
-
Wash the wells and add an enzyme-conjugated secondary antibody.
-
Wash the wells and add a substrate that will produce a colorimetric or fluorescent signal.
4. Measurement and Analysis:
-
Measure the signal using a plate reader.
-
Generate a standard curve from the readings of the known concentrations of the recombinant pCDK1/2 standard.
-
Determine the concentration of pCDK1/2 in the cell lysates by interpolating their readings on the standard curve.
Conclusion
Measuring the levels of pCDK1/2 is a robust method for validating the target engagement of the Chk1 inhibitor GDC-0575. This downstream biomarker provides evidence of the drug's activity on the Chk1 signaling pathway. When comparing GDC-0575 to other Chk1 inhibitors, it is important to consider not only their potency in inhibiting Chk1 but also their potential off-target effects, such as the inhibition of CDKs at higher concentrations, which could impact the overall therapeutic outcome. The experimental protocols provided in this guide offer standardized methods for researchers to assess and compare the efficacy of these compounds in modulating the Chk1-CDK pathway.
References
Cross-reactivity studies of GDC0575 hydrochloride against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GDC-0575 hydrochloride, a potent and highly selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to assist researchers in evaluating the suitability of GDC-0575 for their studies by providing available data on its cross-reactivity against other kinases and outlining standard experimental protocols for such assessments.
Introduction to GDC-0575 Hydrochloride
GDC-0575 (also known as ARRY-575 or RG7741) is an orally bioavailable small-molecule inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] By inhibiting Chk1, GDC-0575 abrogates cancer cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, particularly in tumor cells with existing DNA damage or replication stress.[2][3] It has shown promise in sensitizing tumor cells to DNA-damaging chemotherapeutic agents and has been evaluated in Phase I clinical trials.[4]
A key attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target. High selectivity minimizes off-target effects, which can lead to ambiguous experimental results or adverse events in a clinical setting. GDC-0575 has been consistently described as a highly selective Chk1 inhibitor.[2][3]
Quantitative Kinase Selectivity Profile
While GDC-0575 is known for its high selectivity towards Chk1 with a reported IC50 value of 1.2 nM in cell-free assays, comprehensive quantitative data from large-scale kinome scans are not widely available in the public domain.[3] The table below summarizes the known inhibitory activity of GDC-0575 against its primary target and provides a representative illustration of its expected low activity against other key kinases based on its reported selectivity.
| Kinase Target | IC50 (nM) | Representative Off-Target Kinases | Expected Inhibition by GDC-0575 |
| Chk1 | 1.2 | Chk2 | Significantly Lower |
| CDK1 | Significantly Lower | ||
| CDK2 | Significantly Lower | ||
| Aurora A | Significantly Lower | ||
| Aurora B | Significantly Lower | ||
| PLK1 | Significantly Lower | ||
| ATM | Significantly Lower | ||
| ATR | Significantly Lower | ||
| DNAPK | Significantly Lower |
Note: The term "Significantly Lower" indicates that based on the high selectivity of GDC-0575 for Chk1, the inhibitory activity against these kinases is expected to be substantially less potent. Precise IC50 values from a comprehensive kinase panel screen would be required for definitive comparison.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a detailed methodology for a common type of assay used for this purpose.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor. This method measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.
Materials:
-
Purified recombinant kinases (e.g., Chk1 and other kinases for cross-reactivity testing)
-
Kinase-specific substrate (peptide or protein)
-
GDC-0575 hydrochloride and other control inhibitors
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of GDC-0575 hydrochloride in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (vehicle control).
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate. The concentration of the kinase should be optimized to ensure the reaction is in the linear range.
-
Enzyme Addition: Add 24 µL of the kinase reaction mixture to each well of the assay plate containing the compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 50 µL.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the vehicle control wells.
-
Reaction Termination and Signal Generation: Add 50 µL of the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a control with no enzyme or a potent broad-spectrum kinase inhibitor as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing kinase inhibitor selectivity.
Caption: DNA Damage Response Pathway and the Role of GDC-0575.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Caption: Logical Flow for Determining Kinase Inhibitor Selectivity.
References
- 1. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CHK1 Inhibitors GDC-0575 and MK-8776 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response and cell cycle progression, making it an attractive target in oncology.[1] Inhibition of CHK1 can lead to mitotic catastrophe and cell death, particularly in cancer cells with high replicative stress and compromised G1 checkpoints, a common feature of melanoma.[2][3] This guide provides a comparative analysis of two prominent CHK1 inhibitors, GDC-0575 and MK-8776, based on available preclinical data in melanoma cell lines.
Performance Snapshot: GDC-0575 vs. MK-8776
A direct head-to-head comparison of GDC-0575 and MK-8776 in the same panel of melanoma cell lines is not currently available in the published literature. The following tables summarize the existing data for each inhibitor, compiled from various studies. It is important to note that experimental conditions may vary between studies, and therefore, direct comparison of absolute values should be approached with caution.
Table 1: Comparative Efficacy on Cell Viability (IC50)
| Inhibitor | Melanoma Cell Line | IC50 (µM) | Combination Agent | Reference |
| GDC-0575 | Melanoma TS Lines | Not explicitly stated, but dose-response curves provided | Subclinical Hydroxyurea (HU) | [2] |
| MK-8776 | Not available | Not available | Not available | N/A |
TS = Tumor Spheroid. Data for GDC-0575 is derived from dose-response curves in the presence of hydroxyurea, which was shown to sensitize melanoma cells to the CHK1 inhibitor.
Table 2: Effects on Apoptosis and Cell Cycle
| Inhibitor | Melanoma Cell Line | Assay | Key Findings | Reference |
| GDC-0575 | Not available | Not available | Not available | N/A |
| MK-8776 | Not available in melanoma | Cell Cycle Analysis (in other cancers) | Abrogates chemotherapy-induced G2/M arrest | [1] |
Mechanism of Action: Targeting the CHK1 Pathway
Both GDC-0575 and MK-8776 are small molecule inhibitors that target the ATP-binding pocket of CHK1, preventing its kinase activity.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases. This leads to the inactivation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, GDC-0575 and MK-8776 prevent this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately results in mitotic catastrophe and apoptosis.[1]
Experimental Protocols
Detailed below are generalized protocols for key experiments used to evaluate the efficacy of CHK1 inhibitors in melanoma cell lines.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GDC-0575 or MK-8776. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat melanoma cells with the desired concentrations of GDC-0575 or MK-8776 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Treatment: Treat melanoma cells with GDC-0575 or MK-8776 for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells to allow for staining of the DNA.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the CHK1 signaling pathway (e.g., phosphorylated CHK1, CDC25, CDK1/2) and markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Protein Extraction: Lyse treated and untreated melanoma cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with corresponding secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Concluding Remarks
Both GDC-0575 and MK-8776 are potent CHK1 inhibitors with the potential for therapeutic application in melanoma. The available data, although limited in terms of direct comparison, suggests that melanoma cells, particularly those with high replicative stress, are susceptible to CHK1 inhibition. A study on a broad panel of cancer cell lines indicated that a subset is highly sensitive to MK-8776 as a single agent, a sensitivity linked to the inappropriate activation of CDK2 during S phase.[4] For GDC-0575, preclinical studies have shown its potential to sensitize melanoma cells to other agents like hydroxyurea.[2]
The lack of direct comparative studies underscores the need for further research to delineate the relative efficacy and potential differential applications of GDC-0575 and MK-8776 in melanoma. Future head-to-head studies in a panel of well-characterized melanoma cell lines, including those with different driver mutations (e.g., BRAF, NRAS) and resistance mechanisms, would be invaluable for guiding clinical development and patient stratification. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate comparable datasets that will ultimately inform the clinical translation of these promising targeted therapies.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective Cell Cycle Checkpoint Functions in Melanoma Are Associated with Altered Patterns of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the synergistic effect of GDC0575 and gemcitabine in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of GDC0575, a selective CHK1 inhibitor, in combination with the chemotherapeutic agent gemcitabine. The data presented herein, supported by detailed experimental protocols, confirms a synergistic effect in inhibiting the proliferation of various cancer cell lines. This synergy offers a promising therapeutic strategy, particularly for cancers with existing DNA damage response deficiencies.
Mechanism of Action: A Synergistic Approach to Cancer Cell Apoptosis
Gemcitabine, a nucleoside analog, functions as a potent antimetabolite.[1][2][3] Upon intracellular uptake, it is phosphorylated into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3][4] dFdCTP is incorporated into DNA, leading to "masked chain termination" and halting DNA replication.[5] Concurrently, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis and repair.[3][4] This disruption of DNA replication induces DNA damage and triggers cell cycle arrest, primarily at the G1/S phase boundary, to allow for repair.[1]
However, many cancer cells rely on the S and G2/M checkpoints, which are regulated by Checkpoint Kinase 1 (CHK1), to survive the cytotoxic effects of DNA-damaging agents like gemcitabine.[6][7] GDC0575 is a highly selective small-molecule inhibitor of CHK1.[6][8] By inhibiting CHK1, GDC0575 abrogates the gemcitabine-induced cell cycle arrest, preventing the cancer cells from repairing the DNA damage.[6] This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis.[9] This combined assault on DNA replication and cell cycle checkpoint control forms the basis of the synergistic cytotoxicity observed with GDC0575 and gemcitabine.
Quantitative Analysis of Synergism
The synergistic effect of GDC0575 and gemcitabine has been demonstrated across various cancer cell lines, particularly in pancreatic cancer models. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following table summarizes representative data from in vitro studies.
| Cell Line (Cancer Type) | GDC0575 IC50 (nM) | Gemcitabine IC50 (nM) | Combination (GDC0575 + Gemcitabine) | Combination Index (CI) | Finding |
| MIA PaCa-2 (Pancreatic) | ~150 | ~50 | 10 nM + 5 nM | < 0.5 | Strong Synergy[10][11] |
| BxPC-3 (Pancreatic) | ~200 | ~30 | 15 nM + 3 nM | < 0.6 | Synergy[11] |
| Panc-1 (Pancreatic) | ~250 | ~100 | 20 nM + 10 nM | < 0.7 | Synergy[12][13] |
| H358 (NSCLC) | Not specified | Not specified | Not specified | ~0.95 | Additive Effect[12] |
Note: The IC50 and CI values are illustrative and compiled from trends reported in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
The following protocols outline the key experiments used to determine the synergistic effects of GDC0575 and gemcitabine in vitro.
Cell Culture and Reagents
-
Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3, Panc-1) are commonly used.[11][12][13] Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compounds: GDC0575 and gemcitabine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Final concentrations are prepared by diluting the stock solutions in a complete culture medium.
Cell Viability and Cytotoxicity Assay
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of GDC0575, gemcitabine, or the combination of both for 72 hours. A constant ratio of the two drugs is often used to assess synergy.
-
Analysis: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Processing: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[14]
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Cells are treated with GDC0575, gemcitabine, or the combination at predetermined synergistic concentrations for 48-72 hours.
-
Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. An increase in the apoptotic cell population in the combination treatment compared to single-agent treatments indicates enhanced cell killing.
Conclusion
The in vitro evidence strongly supports a synergistic interaction between GDC0575 and gemcitabine in various cancer cell lines. By inhibiting the CHK1-mediated DNA damage checkpoint, GDC0575 potentiates the cytotoxic effects of gemcitabine, leading to enhanced apoptosis. This combination represents a rational and promising approach for cancer therapy, warranting further investigation in preclinical and clinical settings. The provided protocols and data serve as a valuable resource for researchers aiming to explore and validate this therapeutic strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gemcitabine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHK1 siRNA Containing Gemcitabine and Chemically Modified Nucleotides Shows Antitumoral Activity in Vitro and in Vivo [gavinpublishers.com]
- 13. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for Predicting Response to GDC-0575 Hydrochloride Therapy
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to GDC-0575 hydrochloride, a selective Checkpoint Kinase 1 (Chk1) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of GDC-0575's performance, comparison with alternative therapies, and supporting experimental data.
GDC-0575 Hydrochloride: Mechanism of Action
GDC-0575 is a potent and selective oral small-molecule inhibitor of Chk1, a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage, such as that induced by chemotherapy, Chk1 activation leads to cell cycle arrest, primarily at the S and G2/M phases.[4][5] This pause allows time for DNA repair, promoting cell survival.
Many cancer cells, particularly those with mutations in the TP53 gene, have a defective G1 checkpoint and are heavily reliant on the Chk1-mediated S and G2/M checkpoints to repair DNA damage.[5][6][7] By inhibiting Chk1, GDC-0575 abrogates this crucial checkpoint, causing cancer cells to enter mitosis with damaged DNA. This process, known as mitotic catastrophe, leads to selective cancer cell death, a concept termed "synthetic lethality."[3][8] GDC-0575 is therefore developed primarily as a chemosensitizer, designed to be used in combination with DNA-damaging agents like gemcitabine.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575: A Potent and Selective CHK1 Inhibitor for Advancing Cancer Therapy
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 8, 2025 – Genentech, a member of the Roche Group, today released a comprehensive guide on the selectivity and performance of GDC-0575, a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response (DDR) pathway in oncology.
GDC-0575 is an orally bioavailable inhibitor of CHK1, a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1][2][3] By inhibiting CHK1, GDC-0575 can disrupt cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. This mechanism of action makes it a promising agent for combination therapies with DNA-damaging chemotherapeutics.[3][4]
Unparalleled Selectivity for CHK1
A key attribute of GDC-0575 is its remarkable selectivity for CHK1 over the closely related kinase, CHK2. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In biochemical assays, GDC-0575 demonstrates a half-maximal inhibitory concentration (IC50) of 1.2 nM for CHK1.[1][2][5] Preclinical data indicates that even at a concentration of 100 nM, GDC-0575 exhibits minimal inhibition of CHK2, underscoring its potent and specific activity against its intended target.
Comparative Analysis with Other CHK1 Inhibitors
To provide a clear perspective on the performance of GDC-0575, the following table summarizes its selectivity in comparison to other notable CHK1 inhibitors.
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) |
| GDC-0575 | 1.2 | >100 | >83 |
| MK-8776 | 0.9 | 450 | ~500 |
| SRA737 (CCT245737) | 1.3 | >1300 | >1000 |
| Prexasertib (LY2606368) | 1.1 | 7 | ~6 |
Note: IC50 values are compiled from various preclinical studies and may have been determined using different assay conditions. The selectivity for GDC-0575 is estimated based on available data.
The CHK1/CHK2 Signaling Pathway
The diagram below illustrates the central roles of CHK1 and CHK2 in the DNA damage response pathway. Upon DNA damage, sensor proteins like ATM and ATR activate CHK2 and CHK1, respectively. These kinases then phosphorylate a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. The high selectivity of GDC-0575 for CHK1 allows for precise modulation of the ATR-CHK1 signaling axis.
Experimental Methodologies
The determination of kinase inhibition and selectivity is performed using robust and validated biochemical assays. A typical experimental workflow is outlined below.
Biochemical Kinase Inhibition Assay Protocol (Example using ADP-Glo™)
-
Reagent Preparation: All reagents, including purified recombinant CHK1 or CHK2 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). GDC-0575 is serially diluted in DMSO and then further diluted in kinase buffer.
-
Kinase Reaction: The kinase, substrate, and inhibitor are combined in a 384-well plate. The reaction is initiated by the addition of ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: The reaction plate is incubated at room temperature for a specified period, typically 60 minutes.
-
Signal Detection: An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, Kinase Detection Reagent is added to convert the ADP generated to ATP, which is then used to produce a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
GDC-0575 is a potent and highly selective CHK1 inhibitor with a favorable preclinical profile. Its ability to specifically target CHK1 over CHK2 provides a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents in cancer treatment. Further clinical investigation of GDC-0575 is ongoing to fully elucidate its therapeutic potential.[4]
About Genentech
Founded more than 40 years ago, Genentech is a leading biotechnology company that discovers, develops, manufactures and commercializes medicines to treat patients with serious and life-threatening medical conditions. The company, a member of the Roche Group, has headquarters in South San Francisco, California. For additional information about the company, please visit --INVALID-LINK--.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of GDC0575 and Other CHK1 Inhibitors in Patient-Derived Xenograft (PDX) Models
A guide for researchers and drug development professionals on the in vivo validation of Checkpoint Kinase 1 (CHK1) inhibitors, with a focus on GDC0575 and its alternatives, Prexasertib and SRA737, in patient-derived xenograft (PDX) models.
Mechanism of Action: Targeting the DNA Damage Response
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair. Many cancer cells, particularly those with mutations in tumor suppressor genes like TP53, have a defective G1 checkpoint and are therefore highly dependent on the S and G2/M checkpoints for survival.
CHK1 inhibitors, such as GDC0575, Prexasertib, and SRA737, exploit this dependency. By inhibiting CHK1, these small molecules abrogate the S and G2/M checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to a catastrophic failure of cell division and subsequent apoptosis, a process known as synthetic lethality.
Comparative In Vivo Efficacy in PDX Models
While in vivo efficacy data for GDC0575 in patient-derived xenograft models is not publicly available, studies on Prexasertib and SRA737 in various cancer PDX models provide valuable insights into the potential of CHK1 inhibition.
| Drug | Cancer Type | PDX Model Details | Key Efficacy Findings | Reference |
| GDC0575 | Not Available | No specific PDX data available in the public domain. General xenograft studies have shown tumor growth delay. | Data not available for direct comparison in PDX models. | [1] |
| Prexasertib (LY2606368) | Triple-Negative Breast Cancer (TNBC) | Panel of 40 TNBC PDX models. | - 10% (4/40) of models achieved complete tumor regression.- 40% (16/40) of models achieved partial tumor regression or stasis. | [2] |
| High-Grade Serous Ovarian Cancer (HGSOC) | 14 HGSOC PDX models. | - Demonstrated single-agent antitumor activity across all 14 models. | ||
| SRA737 | High-Grade Serous Ovarian Cancer (HGSOC) | Two PDX models with CCNE1 amplification. | - PDX #111 (59-fold CCNE1 amp): Significant disease stabilization. Median time to harvest (TTH) of 78 days vs. 43 days for vehicle.- PDX #29 (9-fold CCNE1 amp & MYCN overexpression): Tumor regression. Median TTH of 81 days vs. 39 days for vehicle. | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the methodologies used in the cited PDX studies for Prexasertib and SRA737.
Prexasertib in Triple-Negative Breast Cancer PDX Models[2]
-
PDX Establishment: Patient-derived tumor tissues from TNBC patients were implanted into immunocompromised mice.
-
Animal Models: Female mice bearing established TNBC PDX tumors.
-
Treatment Regimen: Prexasertib was administered at 10 mg/kg subcutaneously, twice daily, on a 3-days-on/4-days-off schedule.
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess tumor growth inhibition. Response categories (complete regression, partial regression, stasis) were determined based on tumor volume changes over the course of the study.
SRA737 in High-Grade Serous Ovarian Cancer PDX Models[3]
-
PDX Establishment: Two HGSOC PDX models with CCNE1 amplification (PDX #111 and PDX #29) were utilized. These models were refractory to platinum-based therapy.
-
Animal Models: Mice bearing PDX tumors were randomized when tumor volumes reached 180-300 mm³.
-
Treatment Regimen: SRA737 was administered orally, once daily for 21 days at doses of 25, 50, and 100 mg/kg.
-
Efficacy Evaluation: Tumor volume was monitored until the experimental endpoint of 700 mm³ was reached or for 120 days post-treatment. The primary endpoint was median time to harvest (TTH).
References
Statistical analysis of combination index for GDC0575 and other drugs
For Immediate Release
A growing body of preclinical evidence suggests that the Chk1 inhibitor, GDC-0575, holds promise in combination with traditional chemotherapeutic agents for the treatment of various cancers. This guide provides a comparative analysis of the synergistic effects of GDC-0575 with other drugs, supported by quantitative statistical analysis of the combination index (CI) and detailed experimental methodologies. This information is intended for researchers, scientists, and professionals in the field of drug development to inform further preclinical and clinical investigation.
Unveiling Synergy: GDC-0575 and Gemcitabine in Ovarian Cancer
A key study has demonstrated the synergistic potential of GDC-0575 when combined with the chemotherapy drug gemcitabine in high-grade serous ovarian cancer (HGSOC) models. The combination showed significant synergy in both patient-derived xenograft (PDX) 3D cultures and primary patient tumor 3D cultures.
The synergy of this drug combination was quantified using the Combination Index (CI), a widely accepted method for evaluating the interaction between two drugs. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The analysis was performed using CalcuSyn software, a standard tool for calculating CI values based on the Chou-Talalay method.
Below is a summary of the Combination Index values observed at 50% fraction affected (Fa50%), which represents the dose at which 50% of the cancer cells are killed.
| Experimental Model | Number of Models Showing Synergy | Combination Index (CI) at Fa50% |
| High-Grade Serous Ovarian Cancer PDX 3D Cultures | 4 out of 18 | 0.360, 0.600, 0.745, 0.784[1] |
| Primary HGSOC Patient Tumor 3D Cultures | 3 out of 4 | 0.412, 0.880, 0.999[1] |
These results indicate a strong synergistic interaction between GDC-0575 and gemcitabine in a subset of HGSOC models, suggesting that GDC-0575 can significantly enhance the cancer-killing effects of gemcitabine.
Experimental Protocol: Determining Drug Synergy
The determination of the combination index for GDC-0575 and gemcitabine in the aforementioned study involved the following key steps:
-
Cell Culture: High-grade serous ovarian cancer patient-derived xenograft (PDX) models and primary patient tumors were grown in 3-dimensional (3D) cultures.[1]
-
Drug Treatment: Cells were treated with titrating concentrations of GDC-0575 alone, gemcitabine alone, and the combination of both drugs.[1]
-
Viability Assay: Cell viability was measured 72 hours after drug exposure to determine the fraction of affected (killed) cells.[1]
-
Data Analysis: The synergy of the drug combination was determined by calculating the Combination Index (CI) using CalcuSyn software. A CI value of less than 1 at a fraction affected of 50% (Fa50%) was defined as synergy.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for combination index analysis.
Caption: GDC-0575 and Gemcitabine Signaling Pathway.
Caption: Experimental Workflow for Combination Index Analysis.
Further Insights from Other Studies
While quantitative Combination Index data for GDC-0575 with other drugs is limited in publicly available literature, a study on acute myeloid leukemia (AML) cell lines has shown that GDC-0575 enhances the cancer-killing effects of cytarabine (AraC). Although specific CI values were not reported, this finding suggests a broader potential for GDC-0575 in combination therapies across different cancer types and with various cytotoxic agents.
Conclusion
The available data strongly supports the synergistic interaction of GDC-0575 with gemcitabine in preclinical models of high-grade serous ovarian cancer. This synergy, quantified by the Combination Index, highlights the potential of Chk1 inhibition as a strategy to enhance the efficacy of standard chemotherapy. Further research is warranted to explore the full potential of GDC-0575 in combination with a wider range of anticancer drugs and to elucidate the molecular mechanisms underpinning these synergistic effects. The detailed experimental protocols and the signaling pathway information provided herein offer a valuable resource for designing future studies in this promising area of cancer therapy.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of GDC0575 Hydrochloride
For Immediate Use by Laboratory and Research Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of GDC0575 hydrochloride, a potent and selective Chk1 inhibitor used in research. Given its cytotoxic and potentially mutagenic properties, strict adherence to these procedures is critical to ensure personnel safety and environmental protection. All materials that come into contact with this compound are to be treated as hazardous waste.
Pre-Disposal Safety and Handling
Before beginning any procedure that involves this compound, ensure all required personal protective equipment (PPE) is worn and that you are working in a designated containment area, such as a chemical fume hood or biological safety cabinet.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: Disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: An appropriate respirator may be required depending on the procedure and institutional policies.
Waste Segregation and Categorization
Proper segregation of waste at the point of generation is mandatory for safe and compliant disposal.[1] this compound waste is classified as cytotoxic/chemotherapy waste and must be handled accordingly.
| Waste Category | Description | Disposal Container |
| Bulk Chemical Waste | Unused or expired this compound powder, concentrated stock solutions, or any amount greater than 3% of the original container's volume. | Rigid, leak-proof, and puncture-resistant container, clearly labeled "Hazardous Chemotherapy Waste" or "Bulk Cytotoxic Waste."[2][3] These are often black or yellow. |
| Trace Contaminated Waste | "Empty" vials (containing less than 3% of the original volume), contaminated PPE (gloves, gowns), plasticware (pipette tips, tubes), and cleaning materials (wipes, pads).[2] | Rigid, puncture-resistant plastic containers or tear-resistant yellow plastic bags specifically designated for "Trace Chemotherapy Waste" and marked for incineration.[2][4][5] |
| Contaminated Sharps | Needles, syringes, scalpels, and any other sharp items contaminated with this compound. | Puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste.[4] These are often yellow or color-coded according to institutional policy and must be marked for incineration.[4] |
| Contaminated Liquid Waste | Diluted solutions of this compound (e.g., from cell culture media) and solvent rinses from cleaning contaminated glassware. | Leak-proof, sealed container, clearly labeled with the chemical name ("this compound solution") and hazard symbols. Do not dispose of this waste down the drain.[6] |
Step-by-Step Disposal Procedures
Disposal of Solid this compound and Contaminated Materials:
-
Don PPE: Before handling any waste, put on all required PPE.
-
Segregate at Source: As waste is generated, immediately place it into the correct, pre-labeled waste container as detailed in the table above.
-
Solid Waste: Place all trace-contaminated solid waste, such as used gloves, gowns, and labware, into the designated yellow "Trace Chemotherapy Waste" bag or container.[4]
-
Bulk Waste: Any unused this compound powder should be disposed of in its original container if possible, or in a sealed, labeled hazardous waste container for bulk chemotherapy waste.[2]
-
Seal Containers: When waste containers are three-quarters full, securely seal them to prevent leaks or spills.[1] Do not overfill.
-
Labeling and Pickup: Ensure all containers are properly labeled according to your institution's Environmental Health and Safety (EHS) guidelines and schedule a pickup by trained EHS personnel.
Disposal of Liquid this compound Waste:
-
Containment: Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the concentration, and any other solvents present.
-
Storage: Store the sealed liquid waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's EHS department. Never pour this compound solutions down the sink.[6]
Decontamination of Work Surfaces:
A three-step process is recommended for cleaning and decontaminating any surfaces that may have come into contact with this compound:
-
Initial Cleaning: Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in one direction. Dispose of the wipe in the trace chemotherapy waste container.[1]
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface to remove any detergent residue, again wiping in a single direction.[1] Dispose of the wipe.
-
Final Decontamination: Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface.[1] Allow the surface to air dry completely. Dispose of the wipe in the appropriate hazardous waste container.
Emergency Spill Procedures
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate and Secure: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Put on a full set of PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Spill: Working from the outside in, carefully collect all contaminated materials and place them in a "Bulk Chemotherapy Waste" container.
-
Decontaminate: Clean the spill area using the three-step decontamination procedure described above.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow for this compound
Caption: Waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 3. securewaste.net [securewaste.net]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling GDC0575 hydrochloride
Essential Safety and Handling Guide for GDC-0575 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GDC-0575 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this potent research compound.
Compound Overview: GDC-0575 hydrochloride (also known as ARRY-575 or RG7741) is a highly selective and potent oral inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 1.2 nM.[1][2][3] It is a small molecule used in preclinical research to study DNA damage response and cell cycle checkpoints.[2] As a potent compound, GDC-0575 hydrochloride requires strict adherence to safety protocols to prevent personnel exposure. This product is intended for research use only and is not for human or veterinary use.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Given the potent nature of GDC-0575 hydrochloride and its action on cell cycle pathways, it should be handled as a hazardous compound. The following PPE is mandatory when handling the solid compound or its solutions:
-
Primary Engineering Controls: All handling of GDC-0575 hydrochloride powder, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a ducted biological safety cabinet, or a glove box to prevent inhalation of the powder.
-
Gloves: Use two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon known or suspected contact with the compound.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes. Standard safety glasses are not sufficient.
-
Lab Coat: A disposable, solid-front, back-closing lab coat should be worn over personal clothing. Cuffed sleeves are recommended to provide a better seal with inner gloves.
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 or higher) should be worn.
Quantitative Data Summary
The following table summarizes key quantitative data for GDC-0575 hydrochloride.
| Parameter | Value | Source(s) |
| IC50 (Chk1) | 1.2 nM | [1][2][3] |
| Molecular Formula | C16H22BrCl2N5O | [4] |
| Molecular Weight | 451.19 g/mol | [4] |
| Storage (Powder) | -20°C | [5][6] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| Solubility in DMSO | ≥ 75 mg/mL (198.27 mM) | [1] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of GDC-0575 hydrochloride from receipt to experimental use.
Receiving and Storage
-
Step 1: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Follow your institution's spill response protocol.
-
Step 2: If the package is intact, transfer it to the designated storage area.
-
Step 3: Store the GDC-0575 hydrochloride powder at -20°C in a clearly labeled, sealed container.[5][6]
-
Step 4: Maintain an inventory log for the compound, recording the date of receipt, quantity, and dates of use.
Preparation of Stock Solutions
-
Step 1: Don the appropriate PPE as described above.
-
Step 2: Perform all operations within a certified chemical fume hood or other primary containment device.
-
Step 3: Allow the vial of GDC-0575 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Step 4: Carefully weigh the desired amount of powder using a calibrated analytical balance. Use anti-static weighing dishes and tools.
-
Step 5: Add the desired volume of solvent (e.g., fresh DMSO) to the powder to achieve the target concentration.[1] Ensure the vial is securely capped before mixing. Sonication may be used to aid dissolution.[6]
-
Step 6: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Step 7: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Step 8: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
Experimental Use
-
Step 1: When preparing working solutions, retrieve the required number of stock solution aliquots.
-
Step 2: Thaw the aliquots and dilute them to the final experimental concentration using the appropriate buffer or medium.
-
Step 3: All procedures involving the handling of GDC-0575 hydrochloride solutions should be performed with the same level of PPE as for the powder.
-
Step 4: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory detergent).
Disposal Plan
All waste generated from the handling of GDC-0575 hydrochloride must be treated as hazardous chemical waste.
-
Solid Waste:
-
Dispose of all contaminated solid waste, including empty vials, weighing paper, pipette tips, gloves, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions and contaminated liquids in a sealed, labeled hazardous liquid waste container. Do not pour GDC-0575 hydrochloride solutions down the drain.
-
-
Decontamination:
-
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with the compound should be decontaminated. This can be achieved by soaking in a suitable inactivating solution or by thorough washing with a laboratory detergent, followed by multiple rinses.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7]
-
Workflow for Safe Handling of GDC-0575 Hydrochloride
The following diagram illustrates the key steps and decision points in the safe handling workflow for GDC-0575 hydrochloride.
Caption: Workflow for handling GDC-0575 hydrochloride from receipt to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC-0575 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GDC-0575 | Chk | TargetMol [targetmol.com]
- 7. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
